molecular formula C10H5BrF3NO B152759 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 59108-43-9

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No.: B152759
CAS No.: 59108-43-9
M. Wt: 292.05 g/mol
InChI Key: WVDMDQACCBVSTK-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a versatile chemical scaffold in medicinal chemistry and drug discovery. The 8-bromo and 4-hydroxy groups on the quinoline core make it a valuable synthetic intermediate for constructing more complex molecules, particularly through further functionalization at the 7-position to develop novel bioactive compounds . Quinoline derivatives are extensively investigated for their antimicrobial properties. Research indicates that 7-substituted quinolin-8-ol derivatives demonstrate significant antibacterial activity against multiple bacterial strains, functioning through synergetic pharmacophore sites and showing potential as inhibitors of bacterial cell division protein FtsZ, a promising target for novel antibiotics . Beyond antimicrobial applications, the quinoline motif is a privileged structure in developing anticancer agents . Functionalized quinoline derivatives exhibit potent antitumor activities through diverse mechanisms, including acting as growth inhibitors by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration . Some quinoline-based compounds, such as topotecan and camptothecin, are established anticancer drugs that target topoisomerase enzymes, causing permanent DNA damage and triggering apoptosis in cancer cells . This compound provides researchers with a critical building block for designing and synthesizing new quinoline-based molecules to explore these and other biochemical pathways for therapeutic intervention.

Properties

IUPAC Name

8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDMDQACCBVSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384902
Record name 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
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Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587885-87-8, 59108-43-9
Record name 8-Bromo-2-(trifluoromethyl)-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587885-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the known physicochemical properties of the chemical compound 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Compound Identity

  • IUPAC Name: 8-bromo-2-(trifluoromethyl)quinolin-4-ol

  • CAS Number: 1421469-53-0

  • Molecular Formula: C₁₀H₅BrF₃NO

  • Canonical SMILES: C1=CC=C2C(=C1Br)N=C(C(=C2)O)C(F)(F)F

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Weight 308.05 g/mol
Appearance Solid
Melting Point 245 - 247 °C
Boiling Point 362.7 ± 42.0 °C at 760 mmHg (Predicted)
pKa 6.36 ± 0.20 (Predicted)
LogP 3.39 (Predicted)
Storage Temperature Room Temperature

Note: Some values are predicted based on computational models and may not have been experimentally confirmed.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not widely available in published literature. However, the following section describes a standard methodology for determining the melting point of a solid organic compound, a critical parameter for identity and purity assessment.

Protocol: Melting Point Determination by Capillary Method

  • Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is then packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer or temperature sensor, and a viewing lens.

  • Heating: The apparatus is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement as the temperature approaches the expected melting point.

  • Observation: The sample is observed through the viewing lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For a pure compound, this range is typically narrow (0.5 - 2 °C).

Diagrams

The following diagrams illustrate logical workflows relevant to the characterization of a chemical compound.

G cluster_0 Physicochemical Property Determination Workflow A Compound Synthesis and Purification B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point Determination C->D E Solubility Studies C->E F pKa Determination C->F G LogP Measurement C->G H Data Compilation and Analysis D->H E->H F->H G->H

Caption: Workflow for Physicochemical Characterization.

This guide provides a summary of the available physicochemical data for this compound. For further in-depth analysis and experimental determination of properties, it is recommended to consult specialized analytical laboratories.

An In-depth Technical Guide to 8-bromo-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromo-2-(trifluoromethyl)quinolin-4-ol is a halogenated and trifluoromethyl-substituted derivative of the quinolin-4-ol scaffold. The quinoline ring system is a fundamental heterocyclic motif present in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a bromine atom and a trifluoromethyl group can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity. This guide provides a comprehensive overview of the structure, nomenclature, properties, and potential applications of 8-bromo-2-(trifluoromethyl)quinolin-4-ol, based on available chemical data and the established knowledge of related quinolinone derivatives.

Structure and Nomenclature

The structural and naming conventions for 8-bromo-2-(trifluoromethyl)quinolin-4-ol are detailed below, including its important tautomeric form.

IUPAC Nomenclature and Tautomerism

The preferred IUPAC name for this compound is 8-bromo-2-(trifluoromethyl)quinolin-4-ol . However, it is important to recognize that quinolin-4-ols exist in a tautomeric equilibrium with their corresponding quinolin-4(1H)-one form.[3][4] In many cases, the keto (one) form is the more stable tautomer.[3] Therefore, the compound can also be named 8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one . The CAS registry number for this compound is 59108-43-9.[5]

Nomenclature_and_Tautomerism cluster_main 8-bromo-2-(trifluoromethyl)quinolin-4-ol cluster_structure Chemical Structure cluster_iupac IUPAC Names a Structure b Nomenclature cluster_structure cluster_structure a->cluster_structure c Tautomerism cluster_iupac cluster_iupac b->cluster_iupac img_node iupac_ol 8-bromo-2-(trifluoromethyl)quinolin-4-ol iupac_one 8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one iupac_ol->iupac_one Tautomeric Equilibrium

Caption: IUPAC nomenclature and tautomeric relationship.

Molecular Formula and Weight

The molecular formula of the compound is C₁₀H₅BrF₃NO.[5][6] This gives it a molecular weight of approximately 292.05 g/mol .[5]

Physicochemical Properties

A summary of the available and calculated physicochemical properties of 8-bromo-2-(trifluoromethyl)quinolin-4-ol is presented in the table below. It is important to note that much of this data is sourced from safety data sheets and may be based on computational predictions rather than experimental determination.

PropertyValueReference
Molecular Formula C₁₀H₅BrF₃NO[5][6]
Molecular Weight 292.05 g/mol [5]
CAS Number 59108-43-9[5]
Melting Point 136 °C[5]
Boiling Point 275.5 °C at 760 mmHg[5]
Density 1.724 g/cm³[5]
Flash Point 120.4 °C[5]
Elemental Analysis C: 41.13%, H: 1.73%, Br: 27.36%, F: 19.52%, N: 4.80%, O: 5.48%[6]

Synthesis

Synthesis_Workflow start 2-Bromoaniline (Starting Material) step1 Reaction with Diethyl 2,2,2-trifluoroethyl malonate start->step1 intermediate1 Intermediate Enamine step1->intermediate1 step2 Thermal Cyclization (e.g., in Dowtherm A) intermediate1->step2 product 8-bromo-2-(trifluoromethyl) quinolin-4-ol step2->product

Caption: A proposed generalized synthetic workflow.

Proposed Experimental Protocol (General)

This protocol is a generalized procedure and would require optimization for the specific synthesis of 8-bromo-2-(trifluoromethyl)quinolin-4-ol.

Step 1: Condensation

  • In a round-bottom flask, 2-bromoaniline is reacted with a suitable trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.

  • The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid).

  • The mixture is heated to reflux for several hours to form the intermediate enamine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

Step 2: Cyclization

  • The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature (typically 240-260 °C) to induce thermal cyclization.

  • The reaction is maintained at this temperature for a short period (e.g., 30-60 minutes).

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane, causing the product to precipitate.

  • The solid product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Analysis

Experimental spectroscopic data for 8-bromo-2-(trifluoromethyl)quinolin-4-ol is not currently available in public databases. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling patterns would depend on the electronic effects of the bromo and trifluoromethyl substituents. A broad singlet for the N-H proton of the quinolin-4-one tautomer would likely be observed at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon atoms in the molecule. The carbon atom of the carbonyl group (C4) in the quinolin-4-one tautomer would appear significantly downfield (around 170-180 ppm). The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms.

  • IR Spectroscopy: The infrared spectrum would be expected to show a strong absorption band for the C=O stretch of the quinolin-4-one tautomer in the region of 1650-1690 cm⁻¹. N-H and O-H stretching bands would be observed in the region of 3000-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of CO and CF₃ groups.

Biological Activity

While no specific biological studies on 8-bromo-2-(trifluoromethyl)quinolin-4-ol have been published, the quinolin-4-one scaffold is a well-known pharmacophore with a broad range of biological activities.[9][10]

Potential Areas of Application

Based on the activities of related compounds, 8-bromo-2-(trifluoromethyl)quinolin-4-ol could be investigated for the following properties:

  • Anticancer Activity: Many quinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and kinase enzymes.[1][11]

  • Antimicrobial Activity: The quinolone class of antibiotics is based on the 4-quinolone structure. It is plausible that this compound could exhibit antibacterial or antifungal properties.[1][9]

  • Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory effects.[1]

  • Antimalarial Activity: Quinolines are a cornerstone of antimalarial drug discovery, with chloroquine and mefloquine being prominent examples.[2]

Further research is required to determine if 8-bromo-2-(trifluoromethyl)quinolin-4-ol possesses any of these biological activities and to elucidate its potential mechanisms of action.

Conclusion

8-bromo-2-(trifluoromethyl)quinolin-4-ol is a synthetic heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. While specific experimental data on its synthesis, spectroscopy, and biological activity are limited in the public domain, this guide provides a foundational understanding based on its structure and the well-documented properties of the broader class of quinolin-4-one derivatives. The presence of both bromine and a trifluoromethyl group makes it an interesting candidate for further investigation and a valuable building block for the synthesis of more complex molecules. Researchers are encouraged to use the generalized protocols and predictive data herein as a starting point for their own experimental work.

References

A Technical Guide to the Spectral Analysis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the anticipated spectral data (NMR, IR, MS) for the compound 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No: 59108-43-9). Due to the current lack of publicly available experimental spectra for this specific molecule, this guide presents a detailed theoretical analysis based on its chemical structure and a review of spectral data for analogous compounds. It includes predicted data tables, generalized experimental protocols for acquiring such data, and a workflow diagram for spectral analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a research or drug development setting.

Introduction

This compound is a halogenated and trifluoromethylated derivative of 4-hydroxyquinoline. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique electronic properties. The structural characterization of this molecule is fundamentally reliant on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectral features of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and a comparative analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11-12Singlet (broad)1HOH
~8.0-8.2Doublet1HH-5
~7.8-8.0Doublet1HH-7
~7.5-7.7Triplet1HH-6
~7.0-7.2Singlet1HH-3

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~175C-4
~148C-2 (quartet, J ≈ 275 Hz)
~140C-8a
~135C-7
~128C-5
~125C-6
~122CF₃ (quartet, J ≈ 30 Hz)
~120C-4a
~118C-8
~105C-3

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3100-3000MediumAromatic C-H stretch
1640-1620StrongC=O stretch (keto tautomer)
1600-1450Medium-StrongAromatic C=C stretch
1350-1150StrongC-F stretch
850-750StrongC-H out-of-plane bend
700-600MediumC-Br stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative AbundanceAssignment
291/293~1:1[M]⁺/ [M+2]⁺
263/265[M-CO]⁺
222[M-Br]⁺
194[M-Br-CO]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Spectral width of 16 ppm, relaxation delay of 1-2 s, 16-32 scans.

    • Processing: Fourier transform, phase correction, and baseline correction. Reference the solvent peak.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 240 ppm, relaxation delay of 2-5 s, 1024 or more scans.

    • Processing: Fourier transform, phase correction, and baseline correction. Reference the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Attenuated Total Reflectance (ATR) or Transmission.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

    • Processing: Background subtraction.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduction Method: Direct insertion probe or GC inlet.

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduction Method: Direct infusion or LC inlet.

    • Solvent Flow Rate: 5-10 µL/min.

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Mass Analyzer: Quadrupole, TOF, or Orbitrap.

    • Scan Range: m/z 50-500.

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a novel compound like this compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis IR Data Analysis (Functional Groups) IR->IR_Analysis MS Mass Spectrometry MS_Analysis MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment MS_Analysis->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Purity_Assessment->Final_Report Sample Compound Synthesis & Purification Sample->NMR Sample->IR Sample->MS

Caption: Workflow for the spectral characterization of a chemical compound.

Conclusion

Mechanism of action of trifluoromethylquinoline derivatives in biological systems.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethylquinoline Derivatives in Biological Systems

Introduction

The quinoline scaffold is a prominent heterocyclic structure integral to a wide array of biologically active compounds.[1] The incorporation of a trifluoromethyl (CF3) group into this scaffold often enhances metabolic stability, bioavailability, and overall biological efficacy.[1][2] Consequently, trifluoromethylquinoline derivatives have emerged as a significant class of molecules in drug discovery, demonstrating a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

Trifluoromethylquinoline derivatives exhibit potent anticancer activity through diverse mechanisms, primarily centered on the inhibition of key signaling pathways, disruption of cellular machinery, and induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism of action for many trifluoromethylquinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[3] Derivatives have been identified as potent inhibitors of various kinases including Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[4][5][6] Inhibition of these upstream kinases disrupts downstream signaling cascades, often leading to cell cycle arrest and the activation of apoptotic pathways.[4][5] For instance, certain derivatives cause cell cycle arrest at the G2/M phase and induce apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells.[5] This is often mediated through the p53/Bax-dependent apoptotic pathway.[7] Other compounds function by binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization, which is essential for mitotic spindle formation and cell division.[5][7]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorKinase Receptor Tyrosine Kinase (e.g., EGFR, c-Met) KinaseCascade Downstream Kinase Cascade (e.g., SGK1) ReceptorKinase->KinaseCascade TFMQ Trifluoromethylquinoline Derivative TFMQ->ReceptorKinase Inhibits TFMQ->KinaseCascade Inhibits Tubulin Tubulin Dimers TFMQ->Tubulin Inhibits Polymerization Apoptosis Apoptosis TFMQ->Apoptosis Induces G2M_Arrest G2/M Phase Arrest TFMQ->G2M_Arrest Induces Proliferation Cell Proliferation & Survival KinaseCascade->Proliferation Promotes KinaseCascade->Apoptosis Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerizes Microtubules->G2M_Arrest

Caption: Kinase inhibition and apoptosis induction by trifluoromethylquinolines.

Quantitative Data: In Vitro Cytotoxicity and Kinase Inhibition

The anticancer efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and specific kinases.

Compound Class/NameTarget Cell Line / KinaseIC50 (µM)Reference
Quinazoline Derivative (10b) PC3 (Prostate Cancer)3.02[8]
LNCaP (Prostate Cancer)3.45[8]
K562 (Leukemia)3.98[8]
Quinazoline Derivative (15) MCF-7 (Breast Cancer)0.0977[5]
EGFR (Kinase)0.0728[5]
VEGFR-2 (Kinase)0.0523[5]
2,8-Bis(trifluoromethyl)quinoline Derivative HL-60 (Leukemia)10[9]
4-(2-fluorophenoxy)quinoline (16) c-Met (Kinase)0.0011[6]
HT-29 (Colon Cancer)0.08[6]
MKN-45 (Gastric Cancer)0.22[6]
A549 (Lung Cancer)0.07[6]
3-Substituted Quinoline (15d) PDGF-RTK (Kinase)<0.02[10]

Antimicrobial Activity

Trifluoromethyl-substituted quinolines and isoquinolines represent a promising class of antimicrobial agents, with potent activity against a range of pathogens, including drug-resistant strains.[11]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The proposed mechanism of action for these compounds is analogous to that of fluoroquinolone antibiotics.[11] They target and inhibit essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, repair, and recombination. By stabilizing the covalent complex between the topoisomerase and bacterial DNA, the compounds prevent the re-ligation of the cleaved DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.[11]

antimicrobial_mechanism TF_Isoquinoline Trifluoromethyl-substituted Isoquinoline Topoisomerase_Complex DNA Gyrase / Topoisomerase IV - DNA Complex TF_Isoquinoline->Topoisomerase_Complex Binds to & Stabilizes Cleaved_Complex Stabilized Cleaved Complex Topoisomerase_Complex->Cleaved_Complex Inhibits DNA Re-ligation DS_Breaks Double-Strand Breaks Cleaved_Complex->DS_Breaks Leads to DNA_Replication DNA Replication & Repair Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Inhibition of bacterial topoisomerases by trifluoromethyl-isoquinolines.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

CompoundBacterial StrainTypeMIC (µg/mL)Reference
HSN584 Staphylococcus aureus (MRSA, VRSA)Gram-positive4 - 8[11]
Enterococcus faecium (VRE)Gram-positive4 - 8[11]
Clostridium difficileGram-positive4 - 16[11]
HSN739 Staphylococcus aureus (MRSA, VRSA)Gram-positive4 - 8[11]
QQ1, QQ5, QQ6 Staphylococcus aureusGram-positive1.22[12]
QQ2, QQ6 Clinically Resistant Staphylococcus spp.Gram-positive2.44 - 9.76[12]

MRSA: Methicillin-resistant S. aureus; VRSA: Vancomycin-resistant S. aureus; VRE: Vancomycin-resistant Enterococcus.

Anti-inflammatory and Other Activities

Anti-inflammatory Mechanism

Trifluoromethylquinoline derivatives have demonstrated significant anti-inflammatory properties. One mechanism involves the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[13] By reducing the phosphorylation of IκBα and the p65 subunit of NF-κB, these compounds prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[13] Some derivatives also exhibit anti-inflammatory and analgesic effects through the release of nitric oxide (NO), which contributes to a favorable safety profile with reduced ulcerogenic potential.[14]

Activity in Neurodegenerative Diseases

In the context of neurodegenerative disorders like Alzheimer's disease, certain quinoline derivatives act as selective inhibitors of Acetylcholinesterase (AChE).[15][16] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy for managing the cognitive symptoms of Alzheimer's.[15]

Experimental Protocols

The evaluation of trifluoromethylquinoline derivatives involves a standard cascade of in vitro assays. The following are generalized protocols for key experiments.

experimental_workflow cluster_synthesis Compound Development cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation Synthesis Synthesis & Purification of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity MIC_Assay Antimicrobial Assay (MIC Determination) Characterization->MIC_Assay Target_Assay Target-Based Assay (e.g., Kinase Inhibition) Cytotoxicity->Target_Assay Mechanism_Study Mechanism of Action Study (Apoptosis, Cell Cycle) Target_Assay->Mechanism_Study Animal_Model In Vivo Efficacy (e.g., Xenograft Model) Mechanism_Study->Animal_Model Toxicity Toxicity & PK/PD Studies Animal_Model->Toxicity

Caption: General experimental workflow for evaluating bioactive quinoline derivatives.

Cell Viability (MTT) Assay

This protocol determines the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.[1]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO2) to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline derivative in the complete medium. Replace the old medium with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO < 0.5%). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve by plotting cell viability (%) against the log of the compound concentration.

Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Compound Addition: Add the trifluoromethylquinoline derivative at various concentrations to the reaction wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specified temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This is often done using luminescence-based methods that measure the amount of ATP remaining (e.g., Kinase-Glo®) or by detecting the phosphorylated substrate using specific antibodies (e.g., ELISA).

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the log of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) from an overnight culture, adjusting it to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the trifluoromethylquinoline derivative in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion

Trifluoromethylquinoline derivatives are a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their mechanisms of action are diverse, ranging from the targeted inhibition of kinases in cancer to the disruption of essential DNA replication machinery in bacteria. The addition of the trifluoromethyl group consistently proves to be a valuable strategy for enhancing biological activity. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals dedicated to advancing these promising compounds into next-generation therapies.

References

Biological Activity Screening of Novel Brominated Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. The introduction of bromine atoms to the quinoline ring can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their therapeutic potential. This technical guide provides an in-depth overview of the biological activity screening of novel brominated quinolines, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays are provided, along with a summary of quantitative activity data and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Biological Activities of Brominated Quinolines

The following tables summarize the in vitro biological activities of various novel brominated quinoline derivatives against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Brominated Quinolines (IC50 values in µM)

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL--
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)25.6 µg/mL--
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)15.0 µg/mL--
7-Bromo-8-hydroxyquinolineC6 (rat brain tumor)> 50 µg/mL--
7-Bromo-8-hydroxyquinolineHeLa (human cervix carcinoma)> 50 µg/mL--
7-Bromo-8-hydroxyquinolineHT29 (human colon carcinoma)> 50 µg/mL--
3,5,6,7-Tetrabromo-8-methoxyquinoline (7)C6-5-FU258.3
3,5,6,7-Tetrabromo-8-methoxyquinoline (7)HeLa-5-FU240.8
3,5,6,7-Tetrabromo-8-methoxyquinoline (7)HT29-5-FU249.1
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C615.45-FU258.3
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa26.45-FU240.8
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT2915.05-FU249.1
6,8-Dibromo-5-nitroquinoline (17)C650.05-FU258.3
6,8-Dibromo-5-nitroquinoline (17)HeLa24.15-FU240.8
6,8-Dibromo-5-nitroquinoline (17)HT2926.25-FU249.1

Note: Some IC50 values were reported in µg/mL and have been presented as such.[1] Conversion to µM requires the molecular weight of the specific compound.

Table 2: Antimicrobial Activity of Brominated Quinolines (MIC values in µg/mL)

Compound ID/NameBacterial StrainMIC (µg/mL)
Novel Quinoline Derivatives (General)Bacillus cereus3.12 - 50
Novel Quinoline Derivatives (General)Staphylococcus aureus3.12 - 50
Novel Quinoline Derivatives (General)Pseudomonas aeruginosa3.12 - 50
Novel Quinoline Derivatives (General)Escherichia coli3.12 - 50

Note: The data represents a range of MIC values observed for a series of novel quinoline derivatives.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of novel brominated quinolines.

Anticancer Activity Screening

1. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., HeLa, HT29, C6)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (brominated quinolines) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

    • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. DNA Laddering Assay for Apoptosis

This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

  • Materials:

    • Treated and untreated cancer cells

    • Lysis buffer

    • RNase A

    • Proteinase K

    • Phenol:chloroform:isoamyl alcohol

    • Ethanol

    • TE buffer

    • Agarose

    • TAE buffer

    • DNA loading dye

    • Ethidium bromide or other DNA stain

    • Gel electrophoresis apparatus and power supply

    • UV transilluminator

  • Procedure:

    • Cell Harvesting: Harvest both floating and adherent cells from the culture plates. Centrifuge to pellet the cells.

    • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.

    • RNA and Protein Digestion: Add RNase A and incubate, then add Proteinase K and incubate.

    • DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

    • DNA Precipitation: Precipitate the DNA with ethanol and resuspend the pellet in TE buffer.

    • Agarose Gel Electrophoresis: Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain. Load the DNA samples mixed with loading dye into the wells.

    • Visualization: Run the gel until the dye front has migrated an appropriate distance. Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments of different sizes indicates apoptosis.

Antimicrobial Activity Screening

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Microplate reader or visual inspection

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density with a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways affected by brominated quinolines and a typical experimental workflow for their screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Novel Brominated Quinolines characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) characterization->antimicrobial apoptosis Apoptosis Assays (e.g., DNA Laddering) anticancer->apoptosis enzyme Enzyme Inhibition Assays (e.g., Topoisomerase) anticancer->enzyme

Caption: A typical experimental workflow for the screening of novel brominated quinolines.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway quinoline Brominated Quinoline bax Bax quinoline->bax activates bcl2 Bcl-2 quinoline->bcl2 inhibits cas8 Caspase-8 quinoline->cas8 activates mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c releases cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates cas8->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of apoptosis signaling pathways induced by brominated quinolines.

topoisomerase_inhibition cluster_normal Normal Topoisomerase I Action cluster_inhibition Inhibition by Brominated Quinoline sc_dna Supercoiled DNA topoI Topoisomerase I sc_dna->topoI cleavage DNA Cleavage & Relaxation topoI->cleavage religation DNA Religation cleavage->religation stabilized_complex Stabilized Topo I-DNA Cleavage Complex cleavage->stabilized_complex relaxed_dna Relaxed DNA religation->relaxed_dna quinoline Brominated Quinoline quinoline->stabilized_complex stabilizes replication_fork Replication Fork Collision stabilized_complex->replication_fork dna_damage DNA Double-Strand Breaks replication_fork->dna_damage cell_death Cell Death dna_damage->cell_death

References

The Quinoline Core: A Technical Guide to the Discovery and Synthetic History of Substituted Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and rich synthetic history of substituted hydroxyquinolines. From their initial isolation to the development of foundational synthetic methodologies and the evolution toward modern catalytic systems, this document traces the journey of a chemical scaffold that has become fundamental in medicinal chemistry and materials science. This guide offers detailed experimental protocols for key classical syntheses, comparative data on synthetic methodologies, and visualizations of reaction workflows and biological mechanisms to support research and development efforts.

Discovery of the Hydroxyquinoline Scaffold

The story of hydroxyquinoline begins with its parent, quinoline, first isolated from coal tar in 1834. However, the specific discovery of the hydroxylated derivative, 8-hydroxyquinoline (also known as oxine), occurred several decades later. In 1880, Hugo Weidel and his student Albert Cobenzl were the first to obtain 8-hydroxyquinoline.[1] They achieved this by the decarboxylation of "oxycinchoninic acid," a derivative of the natural alkaloid cinchonine.[1] While they correctly identified the presence of a hydroxyl group on the benzene portion of the ring, they did not determine its precise location, naming the compound "oxyquinoline."[1]

Shortly thereafter, the Czech chemist Zdenko Hans Skraup, renowned for his eponymous quinoline synthesis, correctly identified the structure of 8-hydroxyquinoline while developing a method to synthesize substituted quinolines from substituted phenols.[1] Around the same period, Otto Fischer and Karl Bedall independently synthesized the compound but initially misidentified its structure.[1] The true potential of 8-hydroxyquinoline began to be unlocked in the 1920s with the discovery of its potent metal-chelating properties, a characteristic that would come to define many of its subsequent applications.[1]

Classical Synthetic Methodologies

The late 19th century was a fertile period for the development of heterocyclic chemistry, yielding several foundational methods for constructing the quinoline ring that are still recognized today. These classical syntheses are characterized by often harsh conditions, utilizing strong acids and high temperatures, but remain fundamental to the field.

The Skraup Synthesis (1880)

The Skraup synthesis is arguably the most classic method for producing the quinoline core. In the context of hydroxyquinolines, it involves the reaction of an aminophenol (e.g., 2-aminophenol to produce 8-hydroxyquinoline) with glycerol, a strong acid like sulfuric acid, and an oxidizing agent.[2][3] The reaction proceeds via the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aminophenol, acid-catalyzed cyclization, and finally, oxidation to yield the aromatic hydroxyquinoline.

The primary drawbacks of the traditional Skraup synthesis are its notoriously violent and exothermic nature and the frequent production of tarry byproducts, which can lead to low-to-moderate yields and difficult purification.[4]

// Nodes A [label="Starting Materials:\n2-Aminophenol, Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reagents:\nConc. H₂SO₄, Oxidizing Agent\n(e.g., o-Nitrophenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Mixing & Heating\n(Controlled Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="In Situ Acrolein Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Michael Addition &\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Reaction Quench\n& Neutralization (pH 7-7.2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Purification\n(e.g., Steam Distillation, Sublimation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Final Product:\n8-Hydroxyquinoline", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges A -> C; B -> C; C -> D [label="Exothermic Reaction"]; D -> E; E -> F; F -> G; G -> H; H -> I; } ` Caption: General experimental workflow for the Skraup synthesis.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a more versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[5][6] The reaction can be catalyzed by either acids or bases and generally proceeds under milder conditions than the Skraup synthesis, leading to higher yields and cleaner products.[4] Its primary limitation lies in the accessibility of the required 2-aminoaryl carbonyl starting materials.[4] For synthesizing a substituted hydroxyquinoline, this would typically require a starting material like 2-amino-3-hydroxybenzaldehyde.

The Combes Synthesis (1888)

The Combes synthesis is used to prepare 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[7] The reaction forms a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring.[7] This method is particularly effective when using symmetrical β-diketones to avoid mixtures of regioisomers. To produce a hydroxyquinoline, a substituted aminophenol would be used as the starting material.

Comparative Analysis of Classical Syntheses

The choice of a classical synthesis route depends on the desired substitution pattern, availability of starting materials, and tolerance for harsh reaction conditions.

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Aniline/Aminophenol, Glycerol, H₂SO₄, Oxidizing AgentUnsubstituted or benzene-ring substituted (hydroxy)quinolinesLow to ModerateUses readily available, simple starting materials.[4]Harsh, highly exothermic conditions; often low yields and formation of tar byproducts.[4]
Friedländer 2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupHighly versatile substitution on both ringsGood to Excellent[4]Milder conditions; high versatility and regiocontrol.[4]Requires synthesis of often inaccessible 2-aminoaryl carbonyl compounds.[4]
Combes Aniline/Aminophenol, β-Diketone2,4-Disubstituted (hydroxy)quinolinesGoodGood yields for specific 2,4-substitution patterns.[8]Can produce isomeric mixtures with unsymmetrical diketones.
Doebner-von Miller Aniline/Aminophenol, α,β-Unsaturated carbonyl compoundSubstituted (hydroxy)quinolinesModerateGenerally cleaner and better yields than the Skraup synthesis.[8]The α,β-unsaturated carbonyl can be prone to polymerization.

Detailed Experimental Protocols

The following protocols are generalized procedures for the classical synthesis of hydroxyquinolines. Researchers should consult specific literature for optimizations related to their desired substitution patterns.

Protocol for Skraup Synthesis of 8-Hydroxyquinoline

This protocol is adapted from established methodologies for the Skraup reaction.

Materials:

  • 2-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • 2-Nitrophenol (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

  • Sodium Hydroxide solution (e.g., 30%)

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, carefully add glycerol.

  • Under constant stirring, slowly add concentrated sulfuric acid, ensuring the temperature is managed.

  • Sequentially add 2-aminophenol and the oxidizing agent (2-nitrophenol).

  • Gently heat the mixture to approximately 125-130°C. The reaction is highly exothermic and will typically heat itself to around 140°C.[3] Maintain this temperature for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to below 100°C.

  • Slowly and carefully pour the reaction mixture into a large volume of water while stirring.

  • Heat the aqueous mixture to 75-80°C and neutralize it to a pH of 7.0-7.2 using a sodium hydroxide solution.[3]

  • The crude 8-hydroxyquinoline will precipitate. The product can be isolated while hot via filtration.

  • Further purification can be achieved by steam distillation or sublimation under reduced pressure.[3]

General Protocol for Friedländer Synthesis

Materials:

  • 2-Amino-hydroxy-aryl ketone (e.g., 2-amino-5-hydroxyacetophenone)

  • A ketone with an α-methylene group (e.g., acetone)

  • Catalyst (e.g., potassium hydroxide or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the 2-amino-hydroxy-aryl ketone and the second ketone in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acid or base.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure substituted hydroxyquinoline.

The Evolution to Modern Synthesis

While classical methods are foundational, modern organic synthesis has driven the development of milder, more efficient, and more versatile routes to substituted hydroxyquinolines. These methods often employ transition-metal catalysis to achieve transformations that are difficult or impossible under classical conditions.

Key modern approaches include:

  • Transition-Metal Catalyzed C-H Activation: Catalysts based on rhodium, cobalt, and palladium can direct the formation of the quinoline ring under significantly milder conditions.[9][10]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Hartwig-Buchwald amination allow for the direct synthesis of amino-substituted hydroxyquinolines from bromo-hydroxyquinolines and an amine, a transformation not achievable with classical methods.[11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Friedländer synthesis.[10]

  • Green Chemistry Approaches: The development of catalyst-free reactions or the use of water as a solvent represents a move toward more environmentally benign synthetic protocols.[9]

Biological Significance: Clioquinol's Mechanism in Alzheimer's Disease

The therapeutic potential of substituted hydroxyquinolines is powerfully illustrated by clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a compound investigated for the treatment of Alzheimer's disease. Its mechanism of action is rooted in the core chelating ability of the 8-hydroxyquinoline scaffold.

Alzheimer's disease pathology is strongly associated with the aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and plaques. This aggregation process is known to be promoted and stabilized by metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺).[1] Clioquinol functions as a metal protein attenuating compound (MPAC) .[1][12] It is lipophilic, allowing it to cross the blood-brain barrier, where it chelates these excess metal ions. By binding Zn²⁺ and Cu²⁺, clioquinol inhibits their interaction with Aβ, thereby preventing peptide aggregation and helping to dissolve existing amyloid deposits.[1][13] This action reduces the Aβ burden, restores metal homeostasis, and ultimately ameliorates Aβ-induced toxicity, such as the impairment of endocytosis.[2][14]

// Nodes Abeta [label="Amyloid-β (Aβ)\nMonomers", fillcolor="#F1F3F4", fontcolor="#202124"]; Metals [label="Excess Metal Ions\n(Cu²⁺, Zn²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oligomers [label="Toxic Aβ Oligomers\n& Plaques", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Neuronal Toxicity\n(Impaired Endocytosis, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Clioquinol [label="Clioquinol\n(MPAC)", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; Chelation [label="Metal Chelation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Restoration [label="Restoration of\nMetal Homeostasis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Abeta -> Oligomers; Metals -> Oligomers [label="Promotes Aggregation"]; Oligomers -> Toxicity [label="Induces"]; Clioquinol -> Chelation; Metals -> Chelation [style=dashed]; Chelation -> Abeta [label="Inhibits Aggregation &\nPromotes Dissolution", dir=back, constraint=false]; Chelation -> Restoration; Clioquinol -> Oligomers [style=dashed, arrowhead=T, color="#5F6368", label="Inhibits & Reverses"]; } ` Caption: Clioquinol's role as a metal-chelating agent in Alzheimer's.

Conclusion

The journey of substituted hydroxyquinolines from their discovery in the late 19th century to their current status as "privileged scaffolds" in modern chemistry is a testament to their enduring utility. The classical syntheses, though often demanding, provided the initial access to this critical core and laid the groundwork for decades of innovation. The evolution toward modern, catalytic methods has vastly expanded the synthetic toolbox, enabling the creation of highly functionalized and complex derivatives with greater efficiency and control. As demonstrated by the targeted mechanism of clioquinol, the unique properties of the hydroxyquinoline core continue to inspire new solutions to pressing challenges in medicine and materials science, ensuring its relevance for years to come.

References

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents generalized experimental protocols and potential signaling pathways that are relevant for the evaluation of novel quinoline derivatives, based on research into structurally similar compounds.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for any experimental work, including solution preparation, stoichiometric calculations, and analytical characterization.

ParameterValueReference
Molecular Formula C₁₀H₅BrF₃NO[1]
Molecular Weight 292.05 g/mol [1]
Exact Mass 290.95 u[2]
CAS Number 59108-43-9[1]

Hypothetical Biological Investigation Workflow

The following diagram illustrates a typical workflow for the initial investigation of a novel quinoline derivative, from synthesis to biological characterization. This represents a logical progression for assessing the therapeutic potential of compounds like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms cytotoxicity Cytotoxicity Assay ms->cytotoxicity antimicrobial Antimicrobial Assay ms->antimicrobial anti_inflammatory Anti-inflammatory Assay ms->anti_inflammatory pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis enzyme_inhibition Enzyme Inhibition Assay anti_inflammatory->enzyme_inhibition

Caption: A generalized experimental workflow for a novel quinoline derivative.

Potential Signaling Pathway Modulation

Quinoline derivatives have been identified as modulators of various signaling pathways, including those involved in inflammation and cancer. One such pathway is the NF-κB signaling cascade, a critical regulator of the inflammatory response. The diagram below illustrates a simplified representation of this pathway, indicating a potential point of inhibition for a compound like this compound.

signaling_pathway cluster_nucleus tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to gene_expression Gene Expression (Inflammatory Cytokines) nfkb->gene_expression Induces inhibitor Quinoline Derivative (Potential Inhibitor) inhibitor->ikk Inhibits

Caption: Simplified NF-κB signaling pathway with a potential point of inhibition.

Representative Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies used for evaluating the cytotoxic effects of novel chemical entities on cancer cell lines.

1. Cell Seeding:

  • Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to achieve a range of final concentrations.
  • Treat the cells with the various concentrations of the test compound and incubate for 24-72 hours.

3. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based buffer).

4. Data Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to a vehicle-treated control group.
  • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity Assay (COX Enzyme Inhibition)

This protocol outlines a method to assess the potential anti-inflammatory properties of the compound by measuring the inhibition of cyclooxygenase (COX) enzymes.

1. Enzyme and Compound Preparation:

  • Prepare solutions of purified COX-1 or COX-2 enzyme.
  • Prepare various concentrations of this compound.

2. Reaction Mixture Setup:

  • In a 96-well plate, combine the enzyme, a heme cofactor, and a suitable buffer solution.
  • Add the test compound to the wells and incubate for a short period to allow for binding to the enzyme.

3. Reaction Initiation and Detection:

  • Initiate the enzymatic reaction by adding arachidonic acid.
  • The peroxidase activity of COX is measured using a probe that generates a fluorescent or colorimetric signal upon oxidation.

4. Data Analysis:

  • Monitor the signal over time to determine the reaction rate.
  • Calculate the percentage of enzyme inhibition for each compound concentration compared to a control without the inhibitor.
  • Determine the IC₅₀ value for COX-1 and COX-2 to assess potency and selectivity.

References

An In-depth Technical Guide on the Safety, Handling, and Toxicity of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No: 59108-43-9). It is intended for use by qualified professionals in a laboratory setting. Information on the specific toxicity and detailed experimental protocols for this compound is limited in publicly available literature. Therefore, this guide also includes general principles of safe handling for quinoline derivatives and discusses the known biological activities of structurally related compounds for informational purposes. All laboratory work should be conducted with a thorough understanding of the potential hazards and in compliance with institutional and regulatory guidelines.

Chemical Identification and Physical Properties

This compound is a halogenated quinoline derivative. The presence of the trifluoromethyl group can significantly influence its chemical and biological properties.

PropertyValueSource
CAS Number 59108-43-9[1]
Molecular Formula C₁₀H₅BrF₃NO[1]
Molecular Weight 292.05 g/mol [1]
Boiling Point 275.5°C at 760 mmHg[1]
Flash Point 120.4°C[1]
Density 1.724 g/cm³[1]
Physical State Solid (form not specified)-

Note: Some physical properties are predicted and have not been experimentally verified. "no data available" indicates that the information was not found in the searched sources.

Hazard Identification and Safety Precautions

While a comprehensive GHS classification is not available in the reviewed sources, general safety precautions for handling chemical compounds of this nature should be strictly followed. The Safety Data Sheet (SDS) indicates a lack of specific hazard statements, which underscores the need for cautious handling.

Personal Protective Equipment (PPE):

A crucial aspect of safe handling involves the consistent and correct use of personal protective equipment.

Protection TypeSpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.To prevent skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation.To prevent inhalation of the substance.

Engineering Controls:

  • Work with this compound in a designated area, preferably within a chemical fume hood to control airborne dust.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: General workflow for safely handling chemical compounds.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth. Immediately call a poison center or doctor.

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Wear self-contained breathing apparatus if necessary.

  • Accidental Release: Avoid dust formation. Collect and arrange for disposal. Prevent further leakage or spillage if it is safe to do so.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

The logical relationship for spill response is outlined in the diagram below.

G Spill Response Logic spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area is_major->evacuate Yes ppe Wear Appropriate PPE is_major->ppe No notify Notify EHS evacuate->notify contain Contain Spill ppe->contain cleanup Clean Up with Absorbent contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

Caption: Decision-making process for responding to a chemical spill.

Toxicity Information

Specific Toxicity Data for this compound:

A thorough search of publicly available databases and scientific literature did not yield specific quantitative toxicity data, such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration), for this compound. The toxicological properties of this specific compound have not been extensively investigated.[2]

General Toxicity and Biological Activity of 8-Hydroxyquinoline Derivatives:

Compounds containing the 8-hydroxyquinoline (8-HQ) core structure are known to exhibit a wide range of biological activities.[3] This class of compounds has attracted significant attention in medicinal chemistry for the development of new therapeutic agents.[3]

  • Antimicrobial and Antifungal Effects: Many 8-HQ derivatives have demonstrated potent antimicrobial and antifungal properties.[3]

  • Anticancer Activity: Several studies have reported the in-vitro anticancer activity of various substituted 8-hydroxyquinolines against different cancer cell lines.[3][4] For example, some bromo- and cyano-substituted 8-hydroxyquinolines have been shown to induce apoptosis in cancer cells.[4][5]

  • Mechanism of Action: The biological activity of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which can interfere with essential biological processes. However, the precise mechanism can vary depending on the specific substitutions on the quinoline ring. For some related 8-aminoquinolines, the mechanism of action involves metabolic activation and the generation of reactive oxygen species (ROS).[6]

Given the known biological activities of structurally similar compounds, it is prudent to handle this compound with a high degree of caution, assuming it may be biologically active and potentially toxic.

Experimental Protocols

Detailed experimental protocols for the synthesis, handling, or use of this compound were not found in the reviewed literature. Researchers planning to work with this compound will need to develop their own protocols based on general synthetic methods for quinoline derivatives and standard practices for handling potentially hazardous chemicals. General synthesis strategies for brominated quinolines often involve the bromination of a substituted quinoline precursor.[7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This may involve incineration in a permitted hazardous waste facility. Do not discharge to sewer systems.

Conclusion

References

Methodological & Application

Step-by-step synthesis protocol for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and agrochemical research. The described method is based on the well-established Conrad-Limpach reaction, which involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.

Reaction Scheme

The synthesis of this compound is a two-step process:

  • Formation of the Enamine Intermediate: 2-Bromoaniline is reacted with ethyl 4,4,4-trifluoroacetoacetate in the presence of an acid catalyst to form the corresponding enamine intermediate.

  • Thermal Cyclization: The enamine intermediate is heated at a high temperature in a high-boiling point solvent to induce cyclization and formation of the final quinoline product.

Quantitative Data Summary

ParameterValueReference
Starting Materials
2-Bromoaniline1.0 eq
Ethyl 4,4,4-trifluoroacetoacetate1.0 eq[1]
p-Toluenesulfonic acid monohydrate0.05 eq[1]
TolueneAnhydrous[1]
Diphenyl etherAnhydrous[2][3]
Reaction Conditions
Step 1 (Enamine Formation)
TemperatureReflux (approx. 110-120 °C)[1]
Reaction Time12-18 hours[1]
Step 2 (Cyclization)
Temperature250 °C[2][3]
Reaction Time30-60 minutes[2][3]
Yield
Expected Overall Yield40-60%Estimated
Purification
MethodRecrystallization
SolventEthanol/Water or Toluene

Experimental Protocol

Materials and Equipment:

  • 2-Bromoaniline (99%)

  • Ethyl 4,4,4-trifluoroacetoacetate (98%)

  • p-Toluenesulfonic acid monohydrate (98.5%)

  • Toluene (anhydrous)

  • Diphenyl ether (99%)

  • Ethanol (reagent grade)

  • Hexanes (reagent grade)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • High-temperature thermometer

  • Buchner funnel and filter paper

  • Rotary evaporator

Step 1: Synthesis of Ethyl 3-((2-bromophenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-bromoaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add anhydrous toluene to the flask to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as an oil or a low-melting solid. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate round-bottom flask suitable for high-temperature reactions, preheat an appropriate volume of diphenyl ether to 250 °C in a heating mantle.

  • Slowly add the crude enamine intermediate from Step 1 dropwise to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes. The cyclization reaction is usually rapid.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. Upon cooling, the product may precipitate.

  • Add hexanes to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold hexanes to remove residual diphenyl ether.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

  • Dry the purified product under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification reactants1 2-Bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate conditions1 p-TSA (cat.) Toluene, Reflux (Dean-Stark) reactants1->conditions1 intermediate Crude Enamine Intermediate conditions1->intermediate conditions2 Diphenyl Ether 250°C intermediate->conditions2 product 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline conditions2->product purification Recrystallization (Ethanol/Water or Toluene) product->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including potent anticancer properties. The quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates. Modifications to the quinoline ring, such as halogenation and the introduction of functional groups like hydroxyl and trifluoromethyl moieties, can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profile of these compounds.

This document provides detailed application notes and experimental protocols for the evaluation of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in cancer cell line proliferation assays. It is important to note that while extensive research has been conducted on the anticancer effects of various quinoline derivatives, specific data for this compound is not widely available in the public domain. Therefore, the information and protocols presented herein are based on studies of structurally related brominated, hydroxylated, and trifluoromethyl-substituted quinolines. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this specific compound.

The presence of a bromine atom at the C8 position, a hydroxyl group at the C4 position, and a trifluoromethyl group at the C2 position suggests that this compound may exhibit interesting biological activities. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and potency of drug candidates.

Data Presentation: Antiproliferative Activity of Structurally Related Quinoline Derivatives

To provide a context for the potential efficacy of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various structurally related quinoline derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, showcases the broad-spectrum antiproliferative activity of this class of compounds.

Table 1: IC50 Values of Brominated 8-Hydroxyquinoline Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7[1]
HeLaHuman Cervix Carcinoma12.8[1]
HT29Human Colon Carcinoma25.6[1]
5-Bromo-8-hydroxyquinolineC6Rat Brain Tumor>50[1]
HeLaHuman Cervix Carcinoma>50[1]
HT29Human Colon Carcinoma>50[1]

Table 2: IC50 Values of Other Substituted Quinoline Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6Rat Glioblastoma15.4[2]
HeLaHuman Cervical Cancer26.4[2]
HT29Human Adenocarcinoma15.0[2]
6,8-dibromo-5-nitroquinolineC6Rat Glioblastoma50.0[2]
HT29Human Adenocarcinoma26.2[2]
HeLaHuman Cervical Cancer24.1[2]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47DBreast Cancer0.016[3]

Experimental Protocols

The following are detailed protocols for standard assays to evaluate the antiproliferative and cytotoxic effects of this compound on cancer cell lines.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension and Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinoline_Derivative 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline ROS Reactive Oxygen Species (ROS) Production Quinoline_Derivative->ROS Topoisomerase Topoisomerase I/II Quinoline_Derivative->Topoisomerase Inhibition Caspase9 Caspase-9 ROS->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Damage->Caspase9

Caption: Proposed mechanism of action for quinoline derivatives.

Experimental Workflow

G Start Start: Select Cancer Cell Lines Cell_Culture 1. Cell Culture and Seeding (96-well plates) Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of This compound Cell_Culture->Compound_Prep Treatment 3. Treat Cells with Compound (48-72h incubation) Compound_Prep->Treatment MTT_Assay 4. Perform MTT Assay Treatment->MTT_Assay Data_Analysis 5. Measure Absorbance and Calculate % Viability MTT_Assay->Data_Analysis IC50 6. Determine IC50 Value Data_Analysis->IC50 Further_Assays 7. Further Mechanistic Studies (e.g., Apoptosis Assay) IC50->Further_Assays End End Further_Assays->End

Caption: Workflow for cell proliferation assay.

References

Application of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological activity of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is limited. The following application notes and protocols are based on the known medicinal chemistry of structurally related quinoline derivatives, including brominated, 4-hydroxy, and 2-(trifluoromethyl)quinolines. These provide a scientifically grounded framework for initiating research into the potential therapeutic applications of this compound.

Application Notes

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1][2] The specific substitutions on the this compound molecule suggest several potential applications, primarily in oncology.

  • Anticancer Activity: Brominated 8-hydroxyquinolines have demonstrated potent antiproliferative activity against various cancer cell lines.[3][4] The presence of a bromine atom at the 8-position and a hydroxyl group can contribute to cytotoxicity.[4] Furthermore, the 2-(trifluoromethyl) group is a common feature in modern anticancer drug candidates, often enhancing metabolic stability and target binding affinity.[5] Derivatives of 2-(trifluoromethyl)quinoline have been investigated as inhibitors of critical cancer-related enzymes like SGK1 and tubulin.[5][6] Based on these precedents, this compound is a strong candidate for investigation as a novel anticancer agent. Potential mechanisms of action include the inhibition of topoisomerase, induction of apoptosis, and modulation of protein kinase signaling pathways.[3][5]

  • Anti-inflammatory and Antimicrobial Potential: The 4-hydroxyquinoline core is associated with anti-inflammatory and antimicrobial properties.[1][7] While the primary hypothesis for this specific compound leans towards oncology, its potential in these other therapeutic areas should not be disregarded and could be a secondary avenue for investigation.

Quantitative Data for Structurally Related Compounds

To provide context for potential efficacy, the following table summarizes the in vitro anticancer activity of various brominated and substituted hydroxyquinoline derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 - 25.6[3]
5,7-Dibromo-8-hydroxyquinolineHeLa (cervical carcinoma)6.7 - 25.6[3]
5,7-Dibromo-8-hydroxyquinolineHT29 (colon carcinoma)6.7 - 25.6[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat brain tumor)5.45[4]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (cervical carcinoma)9.6[4]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (colon carcinoma)7.8[4]
6,8-Dibromo-5-nitroquinolineC6 (rat brain tumor)~14.6 (50.0 µM)[4]
6,8-Dibromo-5-nitroquinolineHT29 (colon carcinoma)~7.7 (26.2 µM)[4]
6,8-Dibromo-5-nitroquinolineHeLa (cervical carcinoma)~7.1 (24.1 µM)[4]
8-hydroxy-2-quinolinecarbaldehydeHep3B (hepatocellular carcinoma)6.25[8]

Experimental Protocols

The following are detailed protocols for investigating the hypothesized anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, PC3)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Topoisomerase I Inhibition Assay

This assay assesses the ability of the compound to inhibit the DNA relaxation activity of human topoisomerase I, a known target of some quinoline anticancer agents.[3]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pHOT1)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • This compound

  • Camptothecin (positive control)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA (e.g., 0.5 µg), and the test compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase I (e.g., 1 unit) to initiate the reaction. The final reaction volume is typically 20 µL. Include a negative control (no enzyme) and a positive control (camptothecin).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer until the different DNA forms (supercoiled, relaxed) are separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the enzyme-treated control.

Visualizations

G Hypothesized Anticancer Mechanism of Action cluster_0 Cellular Effects Compound 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline Topoisomerase_I Topoisomerase I Compound->Topoisomerase_I Inhibition DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Leads to Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Triggers Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Hypothesized mechanism of apoptosis induction.

G General Experimental Workflow for Biological Screening Start Start Compound_Synthesis Compound Synthesis/ Procurement Start->Compound_Synthesis Primary_Screening In vitro Cytotoxicity (e.g., MTT Assay) Compound_Synthesis->Primary_Screening Hit_Identification Identify Active Concentrations (Determine IC50) Primary_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Topoisomerase Assay, Apoptosis Assay) Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for anticancer drug discovery.

References

Application Notes and Protocols: 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline as a Chemical Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a key chemical intermediate with significant potential in drug discovery and development. Its trifluoromethylquinoline core structure is a "privileged scaffold" found in numerous biologically active compounds. The presence of the trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom at the 8-position provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, and highlights its potential in the discovery of novel anticancer and anti-inflammatory agents.

Chemical Properties and Synthesis

Synthesis of this compound

The synthesis of this compound can be achieved via the Conrad-Limpach reaction.[1][2][3][4] This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

  • Condensation: Add a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid). Heat the mixture at 100-120°C for 2-4 hours to form the intermediate Schiff base. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation is complete, add a high-boiling inert solvent such as mineral oil or Dowtherm A. Increase the temperature to 250-260°C and maintain for 1-2 hours to facilitate the thermal cyclization.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Application in Drug Discovery: Derivatization via Suzuki-Miyaura Coupling

The bromine atom at the 8-position of the quinoline ring is amenable to various cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool for introducing aryl and heteroaryl moieties.[5][6][7][8] This allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography to afford the desired 8-aryl-4-hydroxy-2-(trifluoromethyl)quinoline derivative.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O90892
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄DMF/H₂O1101678
42-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001281

Note: The yields presented are illustrative and may vary based on specific reaction conditions and the nature of the coupling partners.

Biological Applications and Targets

Derivatives of the trifluoromethylquinoline scaffold have shown promising activity in two key areas of therapeutic research: oncology and inflammation.

Anticancer Activity: Topoisomerase I Inhibition

Several quinoline-based compounds have been identified as potent inhibitors of Topoisomerase I, a critical enzyme involved in DNA replication and repair.[9][10][11][12] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately apoptosis in cancer cells.

Table 2: Illustrative Anticancer Activity of Quinoline Derivatives

Compound IDQuinoline ScaffoldCancer Cell LineIC₅₀ (µM)Reference
Q-T15,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7[10]
Q-T25,7-Dibromo-8-hydroxyquinolineHeLa (Cervical Cancer)8.2[10]
Q-T3Pyrazolo[4,3-f]quinoline derivativeNUGC-3 (Gastric Cancer)< 8[11]
Q-T4Indenoisoquinoline derivativeMDA-MB-231 (Breast Cancer)0.37[13]
Anti-inflammatory Activity: NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[14][15][16] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Quinoline derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.

Table 3: Illustrative Anti-inflammatory Activity of Quinoline Derivatives

Compound IDQuinoline ScaffoldAssayTargetIC₅₀ (µM)Reference
Q-N1Novel Quinoline (Q3)NF-κB Luciferase ReporterNF-κB~5[14]
Q-N2Mollugin Derivative (6d)NF-κB Transcriptional ActivityNF-κB3.81[15]
Q-N3Curcumin Analogue (BAT3)NF-κB Reporter Gene ExpressionNF-κB~6[17]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization 2-Bromoaniline 2-Bromoaniline Condensation Condensation 2-Bromoaniline->Condensation Ethyl_trifluoroacetoacetate Ethyl_trifluoroacetoacetate Ethyl_trifluoroacetoacetate->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline Cyclization->Intermediate Suzuki_Coupling Suzuki_Coupling Intermediate->Suzuki_Coupling Arylboronic_acid Arylboronic_acid Arylboronic_acid->Suzuki_Coupling Drug_Candidates Library of Drug Candidates Suzuki_Coupling->Drug_Candidates

Caption: Synthetic workflow for the preparation and derivatization of this compound.

topoisomerase_pathway Quinoline_Derivative Quinoline-based Topoisomerase I Inhibitor Topoisomerase_I Topoisomerase I Quinoline_Derivative->Topoisomerase_I Inhibition DNA_Replication DNA Replication & Repair Topoisomerase_I->DNA_Replication Facilitates DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_I->DNA_Strand_Breaks Accumulation of Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Induces

Caption: Proposed mechanism of action for anticancer quinoline derivatives via Topoisomerase I inhibition.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Quinoline_Derivative Quinoline-based NF-κB Inhibitor Quinoline_Derivative->NFkB Inhibits Nuclear Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: Proposed mechanism of action for anti-inflammatory quinoline derivatives via NF-κB pathway inhibition.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel drug candidates. Its amenability to diversification through reactions like the Suzuki-Miyaura coupling, combined with the known biological activities of the quinoline scaffold against key therapeutic targets such as Topoisomerase I and the NF-κB signaling pathway, makes it a highly attractive intermediate for medicinal chemistry campaigns. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of new anticancer and anti-inflammatory agents.

References

Application Notes and Protocols for Testing the Antimicrobial Effects of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections, primarily exerting their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents.[2] This document provides a detailed experimental framework for evaluating the antimicrobial properties of a novel quinoline derivative, 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

The protocols outlined below are designed to systematically determine the compound's potency and spectrum of activity against a panel of clinically relevant bacteria. These assays include the determination of the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-dependent killing kinetics, and anti-biofilm activity. Adherence to these standardized methods will ensure the generation of robust and reproducible data, crucial for the preclinical assessment of this potential new drug candidate.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in the following tables for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositive0.125 - 128Vancomycin[Insert Data][Insert Data]
Enterococcus faecalisPositive0.125 - 128Ampicillin[Insert Data][Insert Data]
Escherichia coliNegative0.125 - 128Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative0.125 - 128Gentamicin[Insert Data][Insert Data]
Klebsiella pneumoniaeNegative0.125 - 128Ciprofloxacin[Insert Data][Insert Data]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureus[Insert Data][Insert Data][Insert Data][Insert Data]
Enterococcus faecalis[Insert Data][Insert Data][Insert Data][Insert Data]
Escherichia coli[Insert Data][Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa[Insert Data][Insert Data][Insert Data][Insert Data]
Klebsiella pneumoniae[Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
2[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
4[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
8[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
24[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Table 4: Anti-Biofilm Activity of this compound

Test MicroorganismCompound Concentration (µg/mL)% Biofilm Inhibition
Pseudomonas aeruginosa0.5 x MIC[Insert Data]
1 x MIC[Insert Data]
2 x MIC[Insert Data]
4 x MIC[Insert Data]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: Aseptically select 3-5 colonies of the test bacterium from an agar plate and suspend them in CAMHB.[3] Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Compound Dilution: Prepare serial two-fold dilutions of the compound in CAMHB in a 96-well plate. The concentration range should be selected based on the expected potency.[3]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[3]

  • Controls:

    • Positive Control: Wells containing bacteria and a known effective antibiotic.

    • Negative (Growth) Control: Wells containing bacteria and broth only.

    • Sterility Control: Wells containing broth only.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[3]

  • MIC Determination: After incubation, the MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).[5]

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6][7]

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and more concentrated wells).[8]

  • Spread the aliquots onto separate, appropriately labeled TSA plates.[8]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][8] This is determined by counting the number of colonies on the plates.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[9][10]

Materials:

  • Mid-logarithmic phase culture of the test organism

  • CAMHB

  • This compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • TSA plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust it to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure: Add the test compound at the desired concentrations to separate tubes containing the bacterial inoculum. Include a growth control tube without the compound.[11]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[11]

  • Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto TSA plates.[11]

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.[11]

  • Analysis: Plot the log10 CFU/mL against time for each concentration to visualize the killing kinetics.[11] A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[10]

Anti-Biofilm Assay

This protocol uses the crystal violet staining method to quantify the effect of the compound on biofilm formation.[12][13]

Materials:

  • Test microorganism known for biofilm formation (e.g., P. aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom plates

  • This compound at various concentrations

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Biofilm Formation: Add a diluted overnight culture of the test bacteria to the wells of a 96-well plate containing TSB with glucose and the test compound at various concentrations.[14] Include a control with no compound.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[14]

  • Washing: Gently remove the planktonic bacteria by washing the wells with PBS.[15]

  • Fixation: Fix the biofilms by air-drying or with methanol.[13]

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[14][16]

  • Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.[16]

  • Solubilization: Add 30% acetic acid to each well to dissolve the bound crystal violet.[14]

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570-595 nm using a plate reader.[16] The absorbance is proportional to the amount of biofilm.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assays Primary Assays cluster_secondary_assays Secondary Assays cluster_analysis Data Analysis Compound Compound Stock Solution MIC MIC Assay (Broth Microdilution) Compound->MIC Bacteria Bacterial Culture Bacteria->MIC MBC MBC Assay MIC->MBC MIC values inform concentrations TimeKill Time-Kill Kinetics Assay MIC->TimeKill MIC values inform concentrations Biofilm Anti-Biofilm Assay MIC->Biofilm MIC values inform concentrations Data Data Interpretation & Reporting MBC->Data TimeKill->Data Biofilm->Data

Caption: Experimental workflow for antimicrobial testing.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits Replication DNA Replication & Repair DNA_Gyrase->Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death leads to strand breaks Topoisomerase_IV->Replication Enables Topoisomerase_IV->Cell_Death leads to strand breaks DNA Bacterial DNA Replication->DNA

References

No In Vitro and In Vivo Experimental Data Currently Available for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no specific in vitro or in vivo experimental assays for the compound 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline have been publicly reported. Consequently, detailed application notes, experimental protocols, and quantitative data for this specific molecule cannot be provided at this time.

While research exists on structurally related quinoline derivatives, the unique combination of bromo, hydroxy, and trifluoromethyl substituents at the 8, 4, and 2 positions respectively, appears to be a novel area of investigation without published biological data.

Insights from Structurally Related Quinoline Derivatives

Although no direct data exists for this compound, the broader family of quinoline derivatives has been extensively studied, revealing a wide range of biological activities. These studies may offer some context for the potential, albeit speculative, therapeutic areas for the requested compound.

Anticancer Potential: Numerous studies have highlighted the anticancer properties of various substituted quinolines. For instance, brominated 8-hydroxyquinolines have demonstrated significant antiproliferative activity against several cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[1] Some of these compounds are believed to exert their effects by inducing apoptosis and inhibiting topoisomerase I, a crucial enzyme for DNA replication.[1][2] The presence of a trifluoromethyl group in other quinoline structures has also been associated with anticancer effects.

Antimalarial Activity: Quinolines are a cornerstone of antimalarial drug discovery, with chloroquine being a well-known example. Research into trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives has shown activity against Plasmodium falciparum, the parasite responsible for malaria.[3] The mechanism of action for some of these compounds is thought to involve intercalation with the parasite's DNA.[3]

It is crucial to reiterate that these findings are for structurally related but distinct molecules. The specific biological effects and potency of this compound can only be determined through dedicated in vitro and in vivo experimental evaluation. As no such data is currently available, the generation of detailed protocols, data tables, and signaling pathway diagrams is not feasible. Researchers interested in this compound would need to undertake foundational studies to determine its biological profile.

References

Proper handling and storage guidelines for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and use of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. The information is compiled from available safety data sheets and chemical properties of structurally related compounds to ensure a high degree of safety and product integrity.

Chemical and Physical Properties

Limited publicly available data exists for this specific compound. The following table summarizes known properties and includes data from structurally similar compounds for reference. Researchers should verify these properties for their specific batch of the compound.

PropertyValueSource/Notes
CAS Number 59108-43-9Chemical Catalogs
Molecular Formula C₁₀H₅BrF₃NOStaigent Technologies[1]
Molecular Weight 292.05 g/mol Chemical Catalogs
Appearance White to off-white powder or crystalsBased on 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline[2]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available. Presumed to be soluble in organic solvents like DMSO and DMF.General knowledge for similar heterocyclic compounds.
pKa Data not available-

Safety and Handling Protocols

2.1 Hazard Identification

Based on data for similar quinoline compounds, this compound should be handled as a hazardous substance. Potential hazards include:

  • Acute Toxicity (Oral): May be toxic if swallowed.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Eye Damage: May cause serious eye damage.

  • Reproductive Toxicity: May damage fertility or the unborn child.

2.2 Personal Protective Equipment (PPE)

A comprehensive assessment of risk should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves after use.

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with the powder outside of a certified fume hood or if aerosolization is possible.

2.3 Engineering Controls

  • Work in a well-ventilated area. A certified chemical fume hood is required for all handling of the solid compound and its solutions.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

2.4 Handling Workflow Diagram

G Diagram 1: Handling Protocol Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Assemble Required PPE (Goggles, Gloves, Lab Coat) a->b c Verify Fume Hood Operation b->c d Transfer Compound in Fume Hood c->d Proceed to Handling e Weigh Compound d->e f Prepare Solution (if required) e->f g Decontaminate Work Area f->g Proceed to Cleanup h Dispose of Waste in Accordance with Regulations g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j

Caption: Workflow for safe handling of this compound.

Storage Guidelines

Proper storage is crucial to maintain the stability and integrity of the compound.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.[2]Prevents thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2]Protects against oxidation and moisture.
Container Keep container tightly closed in a dry and well-ventilated place.[3]Prevents contamination and degradation from air and moisture.
Light Sensitivity Some quinoline derivatives are light-sensitive. Store in a light-resistant container.Prevents photochemical degradation.
Security Keep locked up or in an area accessible only to qualified or authorized persons.Due to potential toxicity.

Experimental Protocols

4.1 Protocol for Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution. The choice of solvent and concentration should be determined by the specific experimental requirements.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer or sonicator

Procedure:

  • Pre-weighing: In a chemical fume hood, place a sterile, empty weighing vial on the analytical balance and tare.

  • Weighing: Carefully add the desired amount of this compound powder to the vial using a spatula. Record the exact weight.

  • Solubilization: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex until the compound is fully dissolved. A brief sonication in a water bath may aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2 Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as described in section 2.2.

  • Avoid dust formation.[3]

  • Carefully sweep up the spilled solid material and place it in a suitable, closed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Do not let the product enter drains.

First Aid:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4]

4.3 Waste Disposal

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Logical Relationships in Safety and Storage

The following diagram illustrates the key relationships between the compound's properties, required controls, and desired outcomes.

G Diagram 2: Safety and Storage Logic cluster_properties Compound Properties cluster_controls Control Measures cluster_outcomes Desired Outcomes prop1 Potential Toxicity ctrl1 PPE (Gloves, Goggles) prop1->ctrl1 prop2 Powder Form ctrl2 Engineering (Fume Hood) prop2->ctrl2 prop3 Sensitivity (Air/Light) ctrl3 Proper Storage (Inert, Tightly Sealed) prop3->ctrl3 out1 Personnel Safety ctrl1->out1 ctrl2->out1 out2 Compound Integrity ctrl3->out2

Caption: Relationship between compound properties, controls, and safety outcomes.

References

Application Notes and Protocols for Selective Cross-Coupling Reactions of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective cross-coupling of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds. The methodologies described herein focus on four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, enabling the synthesis of diverse derivatives for screening and development.

Introduction

The this compound core presents a unique platform for chemical diversification. The bromine atom at the C8-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The electron-withdrawing nature of the trifluoromethyl group at the C2-position can influence the reactivity of the C-Br bond, while the hydroxyl group at the C4-position may require protection prior to coupling to prevent side reactions. These factors necessitate careful optimization of reaction conditions to achieve high yields and selectivity. The resulting 8-substituted quinoline derivatives are valuable intermediates for the synthesis of novel therapeutic agents, materials, and fluorescent probes.

Data Presentation: Comparative Analysis of Cross-Coupling Reactions

The following tables summarize illustrative quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound or closely related analogues. It is important to note that the 4-hydroxy group often requires protection (e.g., as a methoxy or benzyloxy ether) to ensure efficient coupling.

Table 1: Suzuki-Miyaura Coupling of 8-Bromo-4-O-Protected-2-(trifluoromethyl)quinoline with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001692
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101878
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (5)K₂CO₃Toluene/H₂O (10:1)1002488

Table 2: Buchwald-Hartwig Amination of 8-Bromo-4-O-Protected-2-(trifluoromethyl)quinoline

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001890
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102482
3N-MethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluene1002088
4IndolePd(OAc)₂ (3)RuPhos (6)K₂CO₃Toluene1102475

Table 3: Sonogashira Coupling of 8-Bromo-4-O-Protected-2-(trifluoromethyl)quinoline with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)CuI (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)5-Et₃NTHF651288
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)6-i-Pr₂NEtDMF801691
31-OctynePd(OAc)₂ (2)5PPh₃ (4)Et₃NToluene702485
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)5-Et₃N/DMF (1:1)601879

Table 4: Heck Reaction of 8-Bromo-4-O-Protected-2-(trifluoromethyl)quinoline with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2n-Butyl acrylatePd(OAc)₂ (3)-K₂CO₃DMAc1201882
3AcrylonitrilePdCl₂(PPh₃)₂ (2.5)-NaOAcNMP1102078
44-VinylpyridinePd(OAc)₂ (2)PPh₃ (4)Et₃NAcetonitrile902470

Experimental Protocols

Important Note on Hydroxyl Group Protection: The 4-hydroxy group of this compound is acidic and can interfere with the catalytic cycle of many cross-coupling reactions. Therefore, protection of this group is generally recommended. A common strategy is the formation of a methyl or benzyl ether prior to the coupling step. The following protocols assume the use of a protected starting material (e.g., 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline). Deprotection can be achieved post-coupling using standard methods (e.g., BBr₃ for methyl ethers or hydrogenolysis for benzyl ethers).

General Workflow for Cross-Coupling Reactions

G cluster_prep Preparation cluster_coupling Cross-Coupling cluster_workup Workup & Purification cluster_deprotect Final Step (if necessary) start Starting Material: This compound protect Protection of 4-OH group (e.g., MeI, K₂CO₃, Acetone) start->protect protected_sm 8-Bromo-4-O-Protected-2-(trifluoromethyl)quinoline protect->protected_sm reaction Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) protected_sm->reaction product Coupled Product reaction->product workup Aqueous Workup & Extraction product->workup purify Column Chromatography workup->purify deprotect Deprotection of 4-OH group (e.g., BBr₃ or H₂, Pd/C) purify->deprotect final_product Final 8-Substituted-4-hydroxy- 2-(trifluoromethyl)quinoline deprotect->final_product Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation halide_salt X⁻ pd2_complex->halide_salt pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 boron_byproduct B(OR)₂(Base) transmetalation->boron_byproduct reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition boronic_acid R²-B(OR)₂ borate_complex [R²-B(OR)₂(Base)]⁻ boronic_acid->borate_complex base Base base->boronic_acid borate_complex->transmetalation

Preparation of Stock Solutions of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and use of stock solutions of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline for in vitro cell culture experiments. Quinoline derivatives, particularly those with halogen and trifluoromethyl substitutions, have garnered significant interest in oncological research due to their potential as anticancer agents. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This guide outlines the physicochemical properties of the compound, detailed protocols for solubilization, and best practices for storage and handling to ensure compound stability and integrity.

Introduction

This compound is a heterocyclic organic compound belonging to the quinoline class. The quinoline scaffold is a key structural motif in numerous biologically active compounds, and its derivatives have been investigated for a wide range of therapeutic applications, including as antimalarial, antibacterial, and anticancer agents. The presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group on the quinoline ring of the target compound suggests its potential for biological activity, likely through mechanisms such as DNA intercalation and inhibition of key cellular enzymes like topoisomerase. Accurate in vitro evaluation of such compounds necessitates meticulous preparation of stock solutions to ensure consistent delivery to cell cultures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for calculating molar concentrations and understanding the compound's general characteristics.

PropertyValueSource
Chemical Formula C₁₀H₅BrF₃NO[1][2]
Molecular Weight 292.05 g/mol [1][2]
CAS Number 59108-43-9[3]
Appearance Solid (form may vary)N/A
Purity ≥98% (typical)[1]

Preparation of Stock Solutions

Due to its hydrophobic nature, this compound is poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for cell culture applications.

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Analytical balance

  • Vortex mixer

  • (Optional) Water bath or heat block

  • (Optional) 0.22 µm sterile syringe filters

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the determined solubility limit.

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 292.05 g/mol * 1000 mg/g = 2.92 mg

  • Weigh the compound:

    • Using an analytical balance, carefully weigh out 2.92 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound.

    • Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

    • If dissolution is difficult, gentle warming in a water bath (not exceeding 37°C) can be applied, followed by further vortexing.

  • Sterilization (Optional but Recommended):

    • If the stock solution needs to be sterile for long-term storage or sensitive applications, it can be filtered through a 0.22 µm sterile syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

  • Pre-warm the cell culture medium to 37°C.

  • Perform serial dilutions: To minimize the risk of precipitation upon dilution in aqueous medium, it is advisable to perform serial dilutions.

    • For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, first prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium.

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM working solution.

  • Add to cell culture: Add the appropriate volume of the final working solution to the cell culture wells.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound used.

Experimental Protocols

The following are general protocols for assessing the biological activity of this compound in cell culture.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry

This assay can determine if the compound induces programmed cell death (apoptosis).

Materials:

  • Cells treated with the compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualization of Workflows and Putative Signaling Pathway

Experimental Workflow

The following diagram illustrates a general workflow for preparing the stock solution and performing a cytotoxicity assay.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cytotoxicity Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot prepare_working Prepare Working Solutions aliquot->prepare_working seed Seed Cells in 96-well Plate treat Treat Cells seed->treat prepare_working->treat mtt Add MTT Reagent treat->mtt read Measure Absorbance mtt->read

Preparation and Cytotoxicity Assay Workflow
Putative Signaling Pathway for Apoptosis Induction

Based on the known activities of similar quinoline derivatives, this compound may induce apoptosis through the inhibition of topoisomerase and subsequent DNA damage, leading to the activation of the intrinsic apoptotic pathway.[4]

signaling_pathway cluster_dna_response DNA Damage Response compound 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline topo Topoisomerase II compound->topo Inhibition dna_damage DNA Double-Strand Breaks atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Putative Apoptosis Induction Pathway

Safety Precautions

  • This compound is a chemical compound for research use only. The toxicological properties have not been fully investigated.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This application note provides a detailed protocol for the preparation of stock solutions of this compound for use in cell culture-based research. Adherence to these guidelines for solubilization, storage, and handling will contribute to the generation of reliable and reproducible experimental data, which is essential for the accurate evaluation of the compound's biological activities and its potential as a therapeutic agent.

References

Application Notes and Protocols for the Characterization of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Molecular Formula: C₁₀H₅BrF₃NO

Molecular Weight: 292.05 g/mol

CAS Number: 59108-43-9[1]

Overview of Analytical Techniques

The comprehensive characterization of this compound, a substituted quinoline of interest in pharmaceutical and materials science research, necessitates a multi-technique analytical approach. This document outlines detailed protocols for the structural elucidation and purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The combination of these techniques provides orthogonal information to confirm the identity, structure, and purity of the analyte.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized organic compound like this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Elemental_Analysis Elemental Analysis (Elemental Composition) Purification->Elemental_Analysis Confirmation Structural Confirmation & Purity Assessment HPLC->Confirmation NMR->Confirmation MS->Confirmation FTIR->Confirmation Elemental_Analysis->Confirmation

Caption: Logical flow for the synthesis, purification, and analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to quantify it in various sample matrices. A reverse-phase HPLC method is generally suitable for quinoline derivatives.[2][3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of quinoline derivatives, which can be used as a starting point for method validation for this compound.[2]

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[2]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[2]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[2]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[2]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[2]
Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.[2][3]

Reagents:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% formic acid.[2]

  • Sample Solvent: Methanol or a mixture of Mobile Phase A and B.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the sample solvent to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV-Vis scan (a common wavelength for quinolines is around 225 nm or 254 nm).[3]

    • Gradient Program:

      • Start with a lower percentage of Mobile Phase B and gradually increase it to elute the compound. A typical gradient might be: 0-20 min, 20-80% B.[2]

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (sample solvent) to ensure no interfering peaks are present.[2]

    • Inject the prepared sample.

    • Integrate the peak corresponding to this compound to determine its retention time and peak area for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by providing detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.[4]

Expected Spectroscopic Data

The following table summarizes the expected chemical shifts for this compound. These are estimated values based on general chemical shifts for quinoline and related heterocyclic systems and the known effects of the substituents.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityRationale
¹H10-12br sHydroxyl proton (-OH), exchangeable with D₂O.
7.0 - 8.5mAromatic protons on the quinoline ring system. The exact shifts and coupling constants will depend on the electronic effects of the bromo, hydroxyl, and trifluoromethyl groups.
¹³C110 - 180mAromatic and quaternary carbons. The carbon attached to the trifluoromethyl group will show coupling with ¹⁹F.
120-130qTrifluoromethyl carbon (CF₃), quartet due to ¹JCF coupling.
¹⁹F-60 to -70sTrifluoromethyl group (-CF₃). The chemical shift is relative to a standard like CFCl₃.[5]
Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.[4]

    • Dissolve the sample in about 0.7-1.0 mL of the deuterated solvent in a clean NMR tube.[4]

  • ¹H NMR Acquisition:

    • Acquire the Free Induction Decay (FID) data, co-adding multiple scans (e.g., 16) to improve the signal-to-noise ratio.

    • Process the data with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. The spectral width should be set to encompass the expected chemical shift of the trifluoromethyl group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.[4]

Expected Mass Spectrometry Data
IonExpected m/zRationale
[M]⁺• & [M+2]⁺•~291 & ~293Molecular ion peaks. The presence of a pair of peaks of nearly equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4][6]
[M-Br]⁺~212Fragment corresponding to the loss of the bromine atom.[4]
[M-CF₃]⁺~222Fragment corresponding to the loss of the trifluoromethyl group.
Experimental Protocol: LC-MS (ESI)

Instrumentation:

  • Liquid Chromatograph coupled to an Electrospray Ionization Mass Spectrometer (LC-ESI-MS).[7]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

  • Analysis:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion or in negative ion mode for the [M-H]⁻ ion. For this compound, both modes should be evaluated.

    • The characteristic isotopic pattern of bromine should be observed for the molecular ion.[4]

    • For structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the daughter ions.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in this compound.[7]

Expected FTIR Data
Wavenumber (cm⁻¹)VibrationRationale
3200 - 3600O-H stretchBroad band indicating the hydroxyl group.[8]
1500 - 1650C=C and C=N stretchAromatic ring and quinoline C=N vibrations.[8]
1100 - 1350C-F stretchStrong absorption due to the trifluoromethyl group.[9]
1200 - 1400O-H bendIn-plane bending of the hydroxyl group.[8]
500 - 600C-Br stretchCarbon-bromine stretching vibration.[9]
Experimental Protocol: FTIR (KBr Pellet)

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).[7]

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.[7]

  • Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[7]

    • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of the sample and compare it with the theoretical values calculated from the molecular formula (C₁₀H₅BrF₃NO).

Quantitative Data Summary
ElementTheoretical %
C41.12
H1.73
N4.79
Experimental Protocol: Combustion Analysis

Instrumentation:

  • CHN Elemental Analyzer.

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin capsule.

  • Analysis:

    • The sample is combusted at high temperature in a stream of oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

    • The instrument software calculates the percentage of each element in the original sample.

    • The experimental values should be within ±0.4% of the theoretical values for a pure sample.

Diagram of Interrelated Analytical Techniques

The following diagram illustrates how the different analytical techniques provide complementary information for the comprehensive characterization of the target molecule.

Interrelated Analytical Techniques cluster_compound This compound cluster_techniques Analytical Techniques cluster_information Information Obtained Compound C₁₀H₅BrF₃NO HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS Mass Spec Compound->MS FTIR FTIR Compound->FTIR EA Elemental Analysis Compound->EA Purity Purity & Quantification HPLC->Purity Structure Connectivity & 3D Structure NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups Composition Elemental Composition EA->Composition Structure->MolWeight Structure->FuncGroups MolWeight->Composition

Caption: Interconnectivity of analytical techniques and the information they provide for structural elucidation.

References

Troubleshooting & Optimization

How to improve the yield and purity of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Our goal is to help you improve both the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing the 4-hydroxy-2-(trifluoromethyl)quinoline core is a variation of the Gould-Jacobs reaction.[1][2] This involves the cyclocondensation of an appropriately substituted aniline with a β-ketoester. For the target molecule, the synthesis starts with 2-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds in two main stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization to form the quinoline ring.[3]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis can stem from several factors. Key areas to investigate include:

  • Incomplete Cyclization: The thermal cyclization step requires high temperatures, often around 250 °C. Insufficient temperature or reaction time can lead to incomplete conversion of the enamine intermediate.[3]

  • Side Reactions and Tar Formation: Overheating or prolonged reaction times at high temperatures can cause decomposition of starting materials and products, leading to the formation of tarry byproducts.[4]

  • Purity of Starting Materials: Ensure that the 2-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate are of high purity. Impurities can interfere with the reaction.

  • Atmospheric Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and related side reactions, especially at high temperatures.

Q3: I'm observing significant tarry, dark-colored byproducts. How can I minimize them?

The formation of tar is a common issue in high-temperature quinoline syntheses.[4] To mitigate this:

  • Use a High-Boiling, Inert Solvent: Solvents like Dowtherm A or diphenyl ether are crucial. They help maintain a stable, evenly distributed high temperature, which minimizes localized overheating and subsequent decomposition.[3]

  • Optimize Temperature and Time: A careful balance is essential. It is recommended to perform small-scale optimization experiments to find the ideal temperature and duration that favor cyclization without significant degradation.[4]

  • Inert Atmosphere: As mentioned, using an inert atmosphere can reduce oxidative processes that contribute to tar formation.

Q4: What is the best method for purifying the crude product?

Purification of 4-hydroxyquinoline derivatives can be challenging. Several methods can be employed:

  • Recrystallization: This is a primary method for purification. A suitable solvent system must be identified where the product is soluble at high temperatures but sparingly soluble at room temperature. High-boiling solvents like dimethylformamide (DMF) may be effective.[3]

  • Salt Formation and Crystallization: Converting the quinoline product to a salt, such as a hydrochloride, can allow for purification by crystallization from an aqueous or alcoholic medium. The free base can then be regenerated by neutralization.

  • Column Chromatography: This is a reliable method for removing stubborn impurities. However, 4-hydroxyquinolines can be acidic and may interact strongly with standard silica gel, leading to poor separation or decomposition. To prevent this, the silica gel can be deactivated by pre-treating it with a base, such as by adding 1-2% triethylamine to the eluent system.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low Yield of Enamine Intermediate Incomplete condensation reaction.- Ensure equimolar amounts of 2-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.- Use a Dean-Stark apparatus to remove water and drive the reaction to completion.[3]- Add a catalytic amount of a mild acid (e.g., acetic acid or p-toluenesulfonic acid).[2][3]
Incomplete Thermal Cyclization Reaction temperature is too low or reaction time is too short.- Gradually increase the reaction temperature in your high-boiling solvent (e.g., from 240°C to 260°C).- Extend the reaction time, monitoring progress by TLC or LC-MS.- Consider using microwave-assisted synthesis, which can significantly shorten reaction times and improve yields through rapid, efficient heating.[6][7]
Product is an Oil / Fails to Crystallize Presence of impurities or residual high-boiling solvent.- Ensure the high-boiling solvent is thoroughly removed under a high vacuum.- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether.- If impurities are suspected, purify via column chromatography on deactivated silica gel before attempting recrystallization again.[5]
Product Decomposes on Silica Gel Column The 4-hydroxyquinoline is acidic and interacts strongly with the acidic sites on the silica gel.- Deactivate the silica gel by preparing a slurry and packing the column with an eluent containing 1-2% triethylamine.- Consider using an alternative stationary phase like neutral or basic alumina.[5]
Product Discoloration (Yellow/Brown) Oxidation of the 4-hydroxyquinoline.- Store the purified product in a cool, dark place under an inert atmosphere (nitrogen or argon).- Use degassed solvents for purification procedures like chromatography to minimize exposure to oxygen.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the principles of the Gould-Jacobs and Conrad-Limpach reactions for analogous structures.[2][3]

Step 1: Condensation to form Ethyl 3-((2-bromophenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-bromoaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) in toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Reaction: Heat the mixture to reflux. Continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Work-up: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure. The resulting crude enamine intermediate can be used directly in the next step or purified by recrystallization from ethanol/hexane.

Step 2: Thermal Cyclization

  • Setup: Place the crude or purified enamine intermediate from Step 1 into a flask containing a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether). The solvent should be sufficient to allow for effective stirring at high temperatures.

  • Reaction: Heat the mixture with vigorous stirring to approximately 250 °C. Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation.

  • Isolation: Cool the reaction mixture to below 100 °C and carefully add hexane or toluene to precipitate the crude product. The solid may be collected by vacuum filtration.

  • Purification: Wash the collected solid with hexane to remove the residual high-boiling solvent. The crude this compound can then be purified by recrystallization from a suitable solvent like DMF, or via column chromatography as described in the troubleshooting guide.

Visualized Workflows

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Purification Start 2-Bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate React1 Reflux in Toluene with p-TSA catalyst (Dean-Stark) Start->React1 1. Reagents Intermediate Crude Enamine Intermediate React1->Intermediate 2. Reaction React2 Heat to ~250°C in Dowtherm A Intermediate->React2 3. Cyclize Precipitate Precipitate with Hexane React2->Precipitate 4. Isolate CrudeProduct Crude Product Precipitate->CrudeProduct Purify Recrystallization (DMF) or Column Chromatography CrudeProduct->Purify 5. Purify FinalProduct Pure 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline Purify->FinalProduct

TroubleshootingYield Problem Problem: Low Final Yield Check_Cyclization Is Cyclization Incomplete? Problem->Check_Cyclization Check_Tar Is Tar Formation Excessive? Problem->Check_Tar Check_Purity Are Starting Materials Pure? Problem->Check_Purity Check_Loss Is Product Lost During Workup? Problem->Check_Loss Sol_Cyclization Increase Temperature/Time or Use Microwave Synthesis Check_Cyclization->Sol_Cyclization YES Sol_Tar Optimize Temp/Time Use High-Boiling Solvent Use Inert Atmosphere Check_Tar->Sol_Tar YES Sol_Purity Verify Purity by NMR/GC-MS Purify if Necessary Check_Purity->Sol_Purity NO Sol_Loss Optimize Purification (e.g., Deactivate Silica) Check Aqueous Layers Check_Loss->Sol_Loss YES

References

Troubleshooting solubility issues with 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with this compound in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating out of my aqueous buffer. What are the likely causes?

A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. The quinoline core is aromatic and hydrophobic. Additionally, the presence of a bromine atom and a trifluoromethyl group significantly increases the molecule's lipophilicity, leading to low solubility in water-based solutions.[1][2] Strong intermolecular forces in the solid crystal lattice can also make it difficult for water molecules to solvate the compound.[1]

Q2: How does the trifluoromethyl group affect the solubility of the compound?

A2: The trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing.[3][4][5] This group can increase the metabolic stability and cell permeability of a compound but generally decreases its aqueous solubility.[5] The strong inductive effect of the -CF3 group can also influence the pKa of the molecule, which in turn affects its solubility at different pH values.[3][4]

Q3: I'm observing inconsistent results in my biological assays. Could this be related to solubility issues?

A3: Yes, poor solubility is a common reason for inconsistent assay results. If the compound precipitates in the assay medium, the actual concentration exposed to the biological system will be lower and more variable than the intended concentration. This can lead to an underestimation of the compound's activity and poor structure-activity relationships (SAR).[6]

Q4: My compound precipitated from the DMSO stock solution during storage. What should I do?

A4: DMSO is hygroscopic, meaning it can absorb moisture from the air. This introduction of water can decrease the solubility of highly hydrophobic compounds, causing them to precipitate over time. To resolve this, you can try gently warming the solution and sonicating it to redissolve the compound. For future prevention, it is recommended to prepare fresh stock solutions for each experiment or to store the DMSO stock in a desiccated environment.[6]

Troubleshooting Flowchart for Solubility Issues

G start Precipitation Observed in Aqueous Buffer check_ionizable Is the compound ionizable? (Presence of acidic/basic groups) start->check_ionizable ph_adjust Adjust pH check_ionizable->ph_adjust Yes co_solvent Use Co-solvents (e.g., DMSO, Ethanol, PEG 400) check_ionizable->co_solvent No ph_adjust->co_solvent Failure success Solubility Improved ph_adjust->success Success cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) co_solvent->cyclodextrin Failure co_solvent->success Success solid_dispersion Solid Dispersion (e.g., with PVP, HPMC) cyclodextrin->solid_dispersion Failure cyclodextrin->success Success solid_dispersion->success Success fail Still Insoluble Consider further formulation or chemical modification solid_dispersion->fail Failure G start Start: Poorly Soluble Compound solubility_assay Determine Baseline Aqueous Solubility (Shake-Flask Method) start->solubility_assay check_pka Predict or Determine pKa solubility_assay->check_pka ph_optimization pH Optimization Study check_pka->ph_optimization co_solvent_screening Co-solvent Screening (DMSO, Ethanol, PEG 400, etc.) ph_optimization->co_solvent_screening cyclodextrin_study Cyclodextrin Feasibility Study (Phase Solubility) co_solvent_screening->cyclodextrin_study formulation_selection Select Optimal Formulation cyclodextrin_study->formulation_selection end End: Solubilized Compound for Experiments formulation_selection->end G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline (Hypothetical Inhibitor) inhibitor->raf

References

Optimizing reaction conditions for the synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these complex heterocyclic compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Yield of 4-hydroxy-2-(trifluoromethyl)quinoline (Precursor)

  • Question: My initial Gould-Jacobs reaction to form the quinoline precursor has a very low yield. What are the common causes and how can I improve it?

    Answer: Low yields in the Gould-Jacobs synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines can stem from several factors. Here are the key areas to investigate:

    • Incomplete Cyclization: The thermal cyclization step requires high temperatures, often above 250°C.[1][2] If the temperature is too low, the reaction may not proceed to completion.

      • Solution: Gradually increase the reaction temperature. The use of a high-boiling point solvent like Dowtherm A or diphenyl ether can help achieve and maintain the required temperature.[1][2] Microwave irradiation is an excellent alternative for rapid and efficient heating, which can significantly shorten reaction times and improve yields.[1][3]

    • Substrate Reactivity: The electronic properties of the starting aniline can influence the reaction. Electron-withdrawing groups on the aniline can decrease its nucleophilicity, potentially slowing down the initial condensation step.[4]

      • Solution: While the Gould-Jacobs reaction is generally robust, optimizing the catalyst and reaction time may be necessary for less reactive anilines.

    • Catalyst Issues: An inappropriate or deactivated catalyst can hinder the reaction. For the initial condensation, an acid catalyst like p-toluenesulfonic acid is often used.[5]

      • Solution: Ensure the catalyst is fresh and used in the appropriate amount. For the cyclization, while often thermal, some variations might benefit from a catalyst.

    • Presence of Water: Moisture can interfere with the reaction, especially in the acid-catalyzed condensation step.

      • Solution: Use anhydrous reagents and solvents. Employing a Dean-Stark trap during the initial condensation can effectively remove water from the reaction mixture.[5]

Issue 2: Formation of Significant Side Products (e.g., Tarring)

  • Question: My reaction mixture turns into a dark, tarry mess, making product isolation difficult. What causes this and how can I prevent it?

    Answer: Tar formation is a common issue in high-temperature quinoline syntheses due to the decomposition of starting materials or the product itself.[1]

    • Cause: Prolonged heating at very high temperatures is a primary cause of degradation and polymerization, leading to tar formation.[1]

    • Solution:

      • Optimize Temperature and Time: Carefully find the balance between the temperature required for cyclization and the point at which degradation becomes significant. A thorough time-temperature study is recommended to find the optimal conditions.[3]

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tarring.[1]

      • Microwave Synthesis: As mentioned, microwave heating provides precise temperature control and significantly shorter reaction times, which can drastically reduce the formation of tarry byproducts.[1][3]

Issue 3: Poor Regioselectivity in Bromination

  • Question: I am getting a mixture of brominated isomers instead of the desired 8-bromo product. How can I improve the regioselectivity?

    Answer: The directing effects of the substituents on the quinoline ring govern the position of bromination. The hydroxyl group at position 4 is an activating group, as is the nitrogen in the quinoline ring system.

    • Influence of Substituents: The -OH group at C4 and the nitrogen at position 1 are ortho, para-directing. The trifluoromethyl group at C2 is a deactivating group. The interplay of these electronic effects will determine the position of bromination.

    • Solution:

      • Choice of Brominating Agent: The choice of brominating agent and reaction conditions can influence regioselectivity. Milder brominating agents might offer better control.

      • Protecting Groups: In some cases, protecting the highly activating hydroxyl group might be necessary to direct the bromination to the desired position. However, this adds extra steps to the synthesis.

      • Reaction Conditions: Temperature and solvent can also play a crucial role. Running the reaction at a lower temperature may improve selectivity. A reinvestigation of the bromination of 8-substituted quinolines suggests that the solvent and the equivalents of bromine are critical factors.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline derivatives.

Table 1: Effect of Reaction Conditions on Gould-Jacobs Cyclization Yield

EntryTemperature (°C)Time (min)Heating MethodYield (%)Reference
125010Microwave1[3]
230010Microwave37[3]
325020Microwave2[3]
430020Microwave28[3]
53005Microwave47[3]
625030-60ConventionalUp to 95%[2]

Table 2: Example Conditions for Synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline

Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)Reference
AnilineEthyl 4,4,4-trifluoro-3-oxobutanoatep-toluenesulfonic acidToluene14051.82[5]

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline via Gould-Jacobs Reaction

This protocol is based on the reaction of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate.

Step 1: Condensation

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1 eq.), a catalytic amount of p-toluenesulfonic acid (0.05 eq.), and toluene.[5]

  • Heat the mixture to reflux (approximately 140°C) and continue heating overnight, collecting the water generated in the Dean-Stark trap.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.

Step 2: Cyclization (Conventional Heating)

  • Place the crude intermediate in a flask with a high-boiling solvent such as Dowtherm A.[1][2]

  • Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.[1]

  • The product is expected to precipitate from the hot solution.

  • Cool the mixture to room temperature and add a non-polar solvent like hexane to facilitate filtration.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Bromination of 4-hydroxy-2-(trifluoromethyl)quinoline (General Procedure)

This is a general procedure and should be optimized for the specific substrate.

  • Dissolve the 4-hydroxy-2-(trifluoromethyl)quinoline in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask.[6]

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1-1.2 equivalents) in the same solvent dropwise with stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Diagram 1: General Workflow for the Synthesis

SynthesisWorkflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Bromination A Aniline + Ethyl 4,4,4-trifluoro-3-oxobutanoate B Condensation (p-TSA, Toluene, Reflux) A->B C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (High Temperature) C->D E 4-hydroxy-2-(trifluoromethyl)quinoline D->E G Electrophilic Aromatic Substitution E->G F Brominating Agent (e.g., Br2) F->G H 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline G->H

Caption: A generalized workflow for the two-step synthesis.

Diagram 2: Troubleshooting Low Yield in Cyclization

TroubleshootingYield Start Low Yield in Cyclization Step Q1 Is the reaction temperature >250°C? Start->Q1 A1_No Increase Temperature Gradually Q1->A1_No No Q2 Is tar formation observed? Q1->Q2 Yes A1_Yes Increase Reaction Time or Consider Microwave Heating End Optimized Yield A1_Yes->End A1_No->End A2_Yes Reduce Reaction Time and/or Use Inert Atmosphere Q2->A2_Yes Yes A2_No Check Purity of Intermediate Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting low yields in the cyclization step.

References

Addressing stability problems of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability problems of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline during long-term storage and experimental use.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

FAQs

Q1: What are the ideal long-term storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, based on general principles for similar heterocyclic compounds, the following conditions are recommended to minimize degradation:

  • Temperature: Store at -20°C or lower.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q2: I've observed a change in the color of my compound from off-white to yellow/brown. What could be the cause?

A2: A color change is a common indicator of chemical degradation. This could be due to one or more of the following factors:

  • Oxidation: The quinoline ring and the hydroxy group are susceptible to oxidation, which can lead to the formation of colored byproducts. This is often accelerated by exposure to air and light.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation.

  • Hydrolysis: Although less likely in a solid state, absorbed moisture could potentially lead to hydrolysis over time, especially if the compound is stored at ambient temperatures.

Q3: My compound is showing reduced potency or inconsistent results in my assays. Could this be a stability issue?

A3: Yes, inconsistent biological activity is a strong indicator of compound instability.[1] Degradation of the parent compound to impurities will lower its effective concentration, leading to variable and unreliable assay results.[1] It is crucial to confirm the purity of the compound before use, especially if it has been in storage for an extended period.

Troubleshooting Common Issues

Issue 1: Unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Confirm Identity of Main Peak: Use a reference standard, if available, to confirm the retention time of the parent compound.

    • Analyze Blank: Inject a sample of the solvent used to dissolve your compound to ensure the extra peaks are not from the solvent.

    • Perform Forced Degradation: To understand potential degradation products, you can perform forced degradation studies (see Experimental Protocols section). This can help in tentatively identifying the impurity peaks.

    • Re-purify: If the level of impurities is unacceptable, re-purification of the compound may be necessary.

Issue 2: Poor solubility of the compound compared to a fresh batch.

  • Possible Cause: Formation of insoluble degradation products or polymers.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any particulate matter in the solid compound.

    • Solubility Test: Compare the solubility of the stored sample with a fresh sample in a range of solvents.

    • Analytical Characterization: Use techniques like NMR or FT-IR to check for structural changes that might lead to decreased solubility.

Data on Storage and Stability

Table 1: Recommended Conditions for Long-Term Stability Testing

ConditionStorage TemperatureRelative HumidityMinimum Duration
Long-term25°C ± 2°C60% RH ± 5% RH12 months
Intermediate30°C ± 2°C65% RH ± 5% RH6 months
Accelerated40°C ± 2°C75% RH ± 5% RH6 months

RH = Relative Humidity

Table 2: Typical Forced Degradation Conditions

Stress ConditionTypical Protocol
Acid Hydrolysis0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis0.1 M NaOH at 60°C for 24-48 hours
Oxidation3% H₂O₂ at room temperature for 24-48 hours
Thermal80°C for 48 hours
PhotostabilityExpose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (General Approach)

This protocol outlines a general approach to developing a stability-indicating HPLC method.

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can separate the parent compound from its degradation products.

Protocol 2: Long-Term Stability Study

  • Sample Preparation: Prepare multiple aliquots of the compound in tightly sealed, light-protected containers.

  • Storage: Place the aliquots in stability chambers under the conditions outlined in Table 1.

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Analyze the samples for:

    • Appearance (color, physical state)

    • Purity by a validated stability-indicating HPLC method

    • Content of degradation products

  • Data Evaluation: Plot the purity of the compound versus time to determine the shelf-life.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Time-point Testing cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare aliquots of This compound long_term Long-term (25°C/60% RH) prep->long_term accelerated Accelerated (40°C/75% RH) prep->accelerated photo Photostability (ICH Q1B) prep->photo time_points Pull samples at 0, 3, 6, 9, 12 months long_term->time_points accelerated->time_points photo->time_points hplc Stability-indicating HPLC Analysis time_points->hplc appearance Visual Appearance (Color, Form) time_points->appearance evaluation Assess Purity, Identify Degradants, Determine Shelf-life hplc->evaluation appearance->evaluation

Caption: Workflow for a long-term stability study.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound oxidation Oxidation Products (e.g., N-oxides, quinones) parent->oxidation O₂, light photodegradation Photodegradation Products (e.g., dehalogenation, ring cleavage) parent->photodegradation UV/Vis light hydrolysis Hydrolysis Products (unlikely in solid state) parent->hydrolysis H₂O, heat

Caption: Potential degradation pathways.

References

How to increase the purity of synthesized 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline using chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline using various chromatographic techniques.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low Recovery of the Target Compound After Column Chromatography

  • Question: I am experiencing a significant loss of my product, this compound, during silica gel column chromatography. What are the potential causes and solutions?

  • Answer: Low recovery of quinoline derivatives on silica gel is a common problem. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or degradation. The presence of a hydroxyl group can also contribute to strong binding.

    Solutions:

    • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier. A common method is to use a solvent system containing a small amount of triethylamine (0.5-2%) or pyridine. You can either prepare a slurry of the silica gel with the eluent containing the amine before packing the column or flush the packed column with the amine-containing solvent before loading your sample.

    • Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative. For particularly sensitive compounds, Florisil or cellulose might be suitable.

    • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography on a C18 stationary phase can be an effective method to avoid decomposition and strong adsorption.

    • Optimize Solvent System: Ensure the chosen eluent has the appropriate polarity to efficiently move your compound down the column without causing excessive band broadening.

Issue 2: Tailing or Streaking of the Compound on TLC and Column

  • Question: My this compound is showing significant tailing on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape?

  • Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.

    Solutions:

    • Add a Basic Modifier: As with low recovery, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape by competing for the active sites on the silica gel.

    • Check for Overloading: Overloading the column can lead to band broadening and tailing. A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight.

    • Ensure Proper Packing: An improperly packed column with channels or cracks can lead to poor separation and misshapen peaks. Ensure the silica gel is packed uniformly.

Issue 3: Product Discoloration During Purification

  • Question: My purified this compound fractions are colored (yellow or brown), but the starting material was off-white. What could be the cause?

  • Answer: Quinolines, especially those with hydroxyl groups, can be susceptible to oxidation, which can be catalyzed by the acidic environment of silica gel or exposure to air and light.

    Solutions:

    • Work Quickly and at Low Temperatures: Minimize the time the compound spends on the column. Running the column in a cold room can also help reduce the rate of decomposition.

    • Use Degassed Solvents: For both column chromatography and HPLC, using solvents that have been degassed (e.g., by sonication or sparging with nitrogen) can minimize oxidation.

    • Work Under an Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for silica gel column chromatography of this compound?

A1: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Use Thin Layer Chromatography (TLC) to find a solvent ratio that gives your target compound a retention factor (Rf) between 0.2 and 0.4 for optimal separation.

Q2: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification step?

A2: Yes, preparative HPLC is an excellent technique for achieving high purity. Reversed-phase HPLC using a C18 column is commonly employed for quinoline derivatives. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q3: My compound is not soluble in the mobile phase for column chromatography. How should I load it onto the column?

A3: If your crude product is not soluble in the initial, non-polar eluent, you can use a "dry loading" technique. Dissolve your compound in a small amount of a more polar, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: How can I confirm the purity of my final product?

A4: The purity of your final product should be assessed by multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Data Presentation

The following tables provide representative data for the purification of quinoline derivatives. Note that the optimal conditions for this compound may vary and should be optimized for each specific synthesis batch.

Table 1: Representative Column Chromatography Parameters for Quinoline Derivatives

ParameterSettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.
with 1% TriethylamineDeactivates acidic silanol groups to prevent tailing and decomposition.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient from low to high polarity allows for the separation of compounds with a range of polarities.
(e.g., 9:1 to 1:1)
Sample Loading Dry LoadingRecommended for samples with poor solubility in the initial eluent.
Typical Purity >95%Can be achieved with careful optimization of the solvent gradient.
Typical Recovery 70-90%Recovery can be affected by the stability of the compound on silica gel.

Table 2: Representative HPLC Purification Parameters for Quinoline Derivatives

ParameterSettingRationale
Column C18 Reversed-Phase (e.g., 5 µm, 4.6 x 250 mm)Provides good retention and separation for moderately non-polar compounds.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape for basic compounds.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting the compound.
Gradient 10% to 90% B over 30 minutesA linear gradient allows for the separation of impurities with varying hydrophobicities.
Flow Rate 1.0 mL/minA standard analytical flow rate.
Detection UV at 254 nm and 280 nmQuinolines typically have strong UV absorbance at these wavelengths.
Typical Purity >99%HPLC can achieve very high levels of purity.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into a column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Procedure for Preparative HPLC Purification

  • Sample Preparation: Dissolve the partially purified compound in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is observed.

  • Injection and Elution: Inject the sample and begin the gradient elution.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying), to obtain the final product.

Mandatory Visualization

experimental_workflow Purification Workflow for this compound crude_product Crude Synthesized Product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography Initial Purification hplc_purification Preparative HPLC (C18) column_chromatography->hplc_purification High Purity Finishing purity_analysis Purity and Structural Analysis (HPLC, NMR, MS) hplc_purification->purity_analysis Final Quality Control pure_product Pure Product (>99%) purity_analysis->pure_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Chromatographic Separation start Poor Separation Observed check_tailing Are Peaks Tailing? start->check_tailing add_modifier Add Basic Modifier (e.g., Triethylamine) check_tailing->add_modifier Yes check_rf Is Rf Value Optimal (0.2-0.4)? check_tailing->check_rf No add_modifier->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_loading Is Column Overloaded? check_rf->check_loading Yes adjust_polarity->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes solution Improved Separation check_loading->solution No reduce_load->solution

Caption: A logical workflow for troubleshooting common issues in column chromatography.

Preventing the degradation of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline during biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound in a biological assay?

A1: The primary factors contributing to the degradation of this compound are its susceptibility to pH variations, light exposure (photodegradation), and oxidation. The quinoline ring system, particularly with its electron-withdrawing trifluoromethyl group and electron-donating hydroxyl group, can be reactive under certain conditions.

Q2: How should I prepare and store stock solutions of this compound to ensure stability?

A2: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C in the dark. When preparing aqueous working solutions, it is best to make them fresh for each experiment.

Q3: My compound is precipitating when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.[2] To mitigate this, you can try the following:

  • Lower the stock concentration: Using a less concentrated DMSO stock can reduce the likelihood of precipitation.

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions in the aqueous buffer.

  • Use of co-solvents: In some cell-free assays, the inclusion of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility. However, the compatibility of co-solvents with your specific assay, especially cell-based assays, must be validated.

Q4: I am observing high background in my fluorescence-based assay. Could this compound be the cause?

A4: Yes, quinoline derivatives are known to be intrinsically fluorescent (autofluorescent), which can interfere with fluorescence-based assays.[3] This can lead to a high background signal. It is crucial to run a control containing only the compound in the assay buffer to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity.

This could be a primary indicator of compound degradation. Use the following workflow to troubleshoot this issue.

Troubleshooting Workflow for Inconsistent Activity A Inconsistent/Low Activity Observed B Prepare Fresh Working Solutions A->B C Re-run Experiment B->C D Issue Resolved? C->D E Document and Proceed D->E Yes F Check Stock Solution Integrity D->F No G Analyze Stock by HPLC/LC-MS F->G H Stock Degraded? G->H I Prepare Fresh Stock Solution H->I Yes J Investigate Assay Conditions H->J No I->B K Perform Forced Degradation Study J->K L Optimize Assay Buffer (pH, Antioxidants) J->L

Caption: Troubleshooting workflow for addressing inconsistent or low biological activity.

Issue 2: Appearance of new peaks in HPLC or LC-MS analysis.

The presence of new peaks in your analytical chromatogram is a direct sign of degradation.

Potential Causes and Solutions:

Potential Cause Recommended Action & Troubleshooting Steps
Hydrolysis The 4-hydroxyquinoline moiety can be susceptible to pH-dependent degradation. Maintain the pH of your assay buffer within a stable range, ideally between 6 and 8. For compounds with 4-halo substituents, hydrolysis in DMSO has been observed, suggesting caution with prolonged storage in this solvent.
Oxidation The quinoline ring can be prone to oxidation, especially in the presence of reactive oxygen species (ROS) in cell culture media or certain buffer components. Consider adding antioxidants like N-acetylcysteine (NAC) or ascorbic acid (Vitamin C) to your assay medium.[4] Ensure all solutions are prepared with high-purity water and degassed if necessary.
Photodegradation Quinoline compounds can be light-sensitive.[5] Protect all solutions containing the compound from light by using amber vials or covering them with aluminum foil. Minimize the exposure of your assay plates to light, especially high-intensity light from microscopes.
Interaction with Assay Components Certain components in your assay, such as serum proteins or reducing agents, might react with the compound. Run control experiments to assess the stability of the compound in the complete assay medium over the time course of the experiment.

Data Presentation

The stability of quinoline derivatives is highly dependent on their substitution pattern. The following table summarizes the potential stability of this compound under various stress conditions based on general knowledge of similar compounds.

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionReagents and ConditionsPredicted StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hLikely StableMinimal degradation expected due to the electron-withdrawing nature of the trifluoromethyl group.
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hPotentially LabilePotential for de-bromination or other rearrangements of the quinoline ring.
Oxidation 3% H₂O₂, RT, 24hLabileFormation of N-oxides and hydroxylated derivatives on the quinoline ring.
Thermal Degradation 80°C, 48h (solid state)Likely StableThe high melting point of many quinoline derivatives suggests good thermal stability.
Photodegradation UV light (254 nm) and visible light, 24hLabilePotential for de-bromination and formation of photo-dimers or oxidation products.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Then, prepare a 0.5 mg/mL solution in methanol.

    • Photodegradation: Expose a 0.5 mg/mL solution of the compound in methanol to UV (254 nm) and visible light for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples and an unstressed control sample by a stability-indicating HPLC or LC-MS/MS method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution in Methanol B Expose to Stress Conditions A->B C Acidic Hydrolysis (0.1M HCl, 60°C) B->C D Basic Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Thermal Degradation (80°C, solid) B->F G Photodegradation (UV/Vis light) B->G H Neutralize Acid/Base Samples C->H D->H I Analyze by HPLC/LC-MS/MS E->I F->I G->I H->I J Compare with Unstressed Control I->J K Identify Degradation Products J->K

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Materials:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

Procedure:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan from 200-400 nm with a PDA detector to determine the optimal wavelength for detection of the parent compound and any degradation products. A wavelength of ~254 nm is often a good starting point for quinolines.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all peaks.

    • Ensure the peak for the parent compound is pure by checking the peak purity plot from the PDA detector.

  • Method Validation:

    • Once optimized, the method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Signaling Pathways and Logical Relationships

The degradation of this compound can be initiated through several pathways, as illustrated below.

Potential Degradation Pathways cluster_0 Stress Factors cluster_1 Initial Compound cluster_2 Degradation Reactions cluster_3 Potential Degradation Products A pH (Acid/Base) E Hydrolysis A->E B Light (UV/Vis) F Photolysis B->F C Oxidizing Agents (ROS) G Oxidation C->G D This compound D->E D->F D->G H De-brominated Quinoline E->H K Ring-Opened Products E->K F->H F->K I N-Oxide G->I J Hydroxylated Derivatives G->J

Caption: Overview of potential degradation pathways for this compound.

References

Refining analytical HPLC methods for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline detection and quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical HPLC detection and quantification of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an HPLC method for this compound?

A typical starting point for developing an HPLC method for this compound would be a reversed-phase C18 column with a gradient elution.[1] A common mobile phase would consist of an aqueous component with a pH-adjusting modifier and an organic solvent like acetonitrile or methanol.[2] Due to the quinoline structure, which can exhibit basic properties, and the hydroxy group, which is acidic, controlling the mobile phase pH is crucial for good peak shape.[3][4]

Q2: Why is my peak for this compound tailing?

Peak tailing is a common issue when analyzing quinoline derivatives.[3] It is often caused by strong interactions between the basic nitrogen on the quinoline ring and residual silanol groups on the silica-based stationary phase of the HPLC column.[3][5] Other potential causes include using an inappropriate mobile phase pH, column overload, or extra-column volume.[3][6]

Q3: How can I improve the peak shape and reduce tailing?

To reduce peak tailing, consider the following:

  • Mobile Phase pH Adjustment: Adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa can help ensure a single ionic state and minimize secondary interactions.[7] Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for basic compounds.[1]

  • Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 column can reduce the number of available silanol groups for interaction.[5]

  • Mobile Phase Modifiers: Increasing the buffer concentration in the mobile phase can help to mask the residual silanol groups.[3]

  • Lower Sample Concentration: Injecting a lower concentration of the sample can prevent column overload, which can lead to peak tailing.[8]

Q4: My peak is showing fronting. What could be the cause?

Peak fronting can be caused by several factors, including:

  • Column Overload: Injecting too much sample can lead to saturation of the stationary phase.[8][9]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[9] It is always best to dissolve the sample in the initial mobile phase if possible.

  • Poor Column Performance: A degraded or poorly packed column can also lead to fronting.[6]

Q5: I am observing split peaks. What is the likely reason?

Split peaks can arise from a few issues:

  • Column Void: A void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.[8]

  • Partially Blocked Frit: A blockage in the column inlet frit can have a similar effect.[8]

  • Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting.[8]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)

This guide will help you diagnose and resolve common peak shape issues.

dot

Caption: Troubleshooting workflow for poor peak shapes.

Guide 2: Unstable Baseline

An unstable baseline can interfere with accurate quantification.

dot

Caption: Troubleshooting guide for an unstable baseline.

Data Presentation

Table 1: Example HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50)

Table 2: Troubleshooting Summary for Quantitative Analysis

IssuePotential CauseRecommended Action
Poor Reproducibility of Retention Times Inconsistent mobile phase preparationPrepare fresh mobile phase daily and use a consistent method.
Fluctuating column temperatureUse a column oven to maintain a stable temperature.[10]
Inadequate column equilibrationEquilibrate the column with the initial mobile phase for at least 10-15 column volumes.
Non-linear Calibration Curve Sample concentration out of linear rangePrepare a wider range of calibration standards.
Detector saturationDilute the sample and re-inject.[9]
Inconsistent sample preparationEnsure accurate and consistent dilutions for all standards and samples.

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare the sample by accurately weighing and dissolving it in the sample diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Protocol 2: HPLC System Operation and Data Acquisition
  • System Startup: Turn on the HPLC system components and allow the detector lamp to warm up for at least 30 minutes.

  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 1. Ensure all solvents are of HPLC grade and degas the mobile phases before use.[11]

  • System Equilibration: Purge the pumps with the respective mobile phases. Set the initial mobile phase composition and flow rate and allow the system to equilibrate until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) including blank injections, standard injections for the calibration curve, and sample injections.

  • Data Acquisition: Start the sequence to inject the samples and acquire the chromatograms.

Protocol 3: Data Analysis and Quantification
  • Peak Integration: Integrate the peak corresponding to this compound in all chromatograms.

  • Calibration Curve Construction: Plot the peak area of the standards against their corresponding concentrations.

  • Linear Regression: Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). An r² value > 0.99 is generally considered acceptable.

  • Quantification: Determine the concentration of this compound in the samples by using the calibration curve equation to calculate the concentration from the measured peak areas.[1]

References

Technical Support Center: Overcoming Poor Cell Permeability of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome challenges associated with the poor cell permeability of quinoline-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quinoline-based compound shows high target affinity in biochemical assays but low efficacy in cell-based assays. Could poor cell permeability be the issue?

A: Yes, this is a common problem. High potency in a cell-free assay coupled with low activity in a cellular context strongly suggests that the compound is not reaching its intracellular target in sufficient concentrations. This discrepancy is often due to poor membrane permeability. It's crucial to differentiate between a lack of intrinsic activity and a failure to reach the target due to permeability barriers.

Q2: How can I experimentally assess the cell permeability of my quinoline compound?

A: Several in vitro models are available to determine the permeability of your compound. The most common are the Caco-2, MDCK, and PAMPA assays.

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting human intestinal absorption. It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[1]

  • MDCK Permeability Assay: This assay uses Madin-Darby canine kidney cells, which form a polarized monolayer with tight junctions. It is often used to predict blood-brain barrier (BBB) penetration.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective way to screen for passive permeability early in drug discovery.[2]

The output of these assays is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer or artificial membrane.

Interpreting Apparent Permeability (Papp) Values:

Papp Value (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

Q3: My compound has a low Papp value in the Caco-2/MDCK assay. What are the potential causes?

A: Low permeability can be attributed to several factors:

  • Physicochemical Properties: High molecular weight, high polar surface area (PSA), and low lipophilicity (LogP) can all hinder passive diffusion across the cell membrane. Aromatic amines on the quinoline scaffold can be ionized at physiological pH, increasing polarity and reducing passive diffusion.[3]

  • Active Efflux: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are membrane transporters that actively pump drugs out of the cell.[4][5] This reduces the net intracellular concentration.

  • Poor Aqueous Solubility: Low solubility in the assay buffer can lead to an underestimation of permeability as the concentration of the compound available for absorption is limited.

Q4: How can I determine if my quinoline compound is a substrate for efflux pumps?

A: A bidirectional permeability assay using a cell line that overexpresses a specific transporter, such as MDCK-MDR1 cells for P-gp, is the standard method.[5][6]

  • You measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • An efflux ratio (Papp B-A / Papp A-B) is calculated.

  • An efflux ratio ≥ 2 suggests that the compound is a substrate for the efflux pump.[6]

You can also perform the assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is an efflux pump substrate.

Q5: What strategies can I use to improve the cell permeability of my quinoline compound?

A: There are several strategies you can employ, broadly categorized as formulation-based and structure-based approaches.

Strategies to Enhance Cell Permeability

Formulation-Based Approaches

Formulation strategies aim to improve the solubility and dissolution rate of the compound, thereby increasing the concentration gradient across the cell membrane.

StrategyDescriptionExpected Outcome
Nanosuspensions Reduction of drug particle size to the nanometer range, which increases the surface area for dissolution.[6][7]Increased dissolution velocity and saturation solubility, leading to enhanced permeability.[8]
Lipid-Based Formulations Incorporation of the drug into lipidic excipients like oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[9][10]Improved solubilization in the gastrointestinal tract and potential to inhibit efflux pumps.[11]
Structure-Based Approaches

These strategies involve chemically modifying the quinoline scaffold to improve its physicochemical properties.

StrategyDescriptionExpected Outcome
Prodrug Approach Masking polar functional groups (e.g., hydroxyl, carboxyl) with lipophilic moieties that are cleaved by intracellular enzymes to release the active drug.[12][13][14]Increased lipophilicity and passive diffusion across the cell membrane.
Structural Modification - Increase Lipophilicity: Introduce lipophilic groups (e.g., alkyl, aryl) to the quinoline core. - Reduce Polar Surface Area (PSA): Modify or mask polar groups to decrease hydrogen bonding potential. - Modify Substituents: Strategic placement of substituents can influence electronic properties and conformation, affecting membrane interaction.Enhanced passive permeability by optimizing the balance between lipophilicity and aqueous solubility.

Quantitative Data on Permeability Enhancement

The following tables provide examples of how these strategies have been successfully applied to improve the permeability of various compounds.

Table 1: Example of Prodrug Strategy to Enhance Permeability

CompoundParent Drug Papp (x 10⁻⁶ cm/s)Prodrug Papp (x 10⁻⁶ cm/s)Fold IncreaseReference
Anticancer Agent0.012.11211[2]

Table 2: Impact of Structural Modifications on Permeability

Compound ModificationPapp (A-B) in MDCK-MDR1 (x 10⁻⁶ cm/s)Efflux RatioReference
Mefloquine (Parent Drug)--
WR319670 (Prodrug)Promising in vitro permeability-

Note: Specific Papp values for mefloquine and its prodrug were not provided in the abstract, but the study indicated improved permeability characteristics for the prodrug.

Experimental Protocols

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value >200 Ω·cm² is generally considered acceptable.

  • Compound Preparation: Prepare a solution of the quinoline-based compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a known concentration.

  • Permeability Measurement (Apical to Basolateral):

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical for Efflux):

    • Add the compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

PAMPA Protocol
  • Plate Preparation: A 96-well filter plate is coated with an artificial membrane solution (e.g., lecithin in dodecane).

  • Compound Preparation: The test compound is dissolved in a buffer solution.

  • Assay Setup: The filter plate (donor compartment) is placed on top of a 96-well acceptor plate containing buffer. The compound solution is added to the donor wells.

  • Incubation: The "sandwich" is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.

  • Sample Analysis: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

  • Data Calculation: The Papp value is calculated based on the amount of compound that has permeated into the acceptor compartment.

Protocol for Identifying Efflux Pump Substrates
  • Cell Lines: Use a wild-type cell line (e.g., MDCK) and a cell line overexpressing the efflux pump of interest (e.g., MDCK-MDR1).

  • Bidirectional Permeability Assay: Perform the Caco-2 or MDCK permeability assay as described above, measuring both A-B and B-A transport in both cell lines.

  • Calculate Efflux Ratio: Determine the efflux ratio for your compound in the transporter-overexpressing cell line. An efflux ratio ≥ 2 is indicative of a substrate.

  • Assay with Inhibitor: Repeat the bidirectional assay in the overexpressing cell line in the presence of a known inhibitor of the specific efflux pump (e.g., 50 µM verapamil for P-gp).

  • Data Analysis: A significant reduction in the efflux ratio and an increase in the A-B Papp value in the presence of the inhibitor confirms that your compound is a substrate of that specific efflux pump.

Visualizations

Experimental Workflow for Assessing Cell Permeability

G cluster_0 Initial Observation cluster_1 Permeability Assessment cluster_2 Analysis cluster_3 Troubleshooting Low Permeability Low Cellular Activity Low Cellular Activity PAMPA PAMPA Low Cellular Activity->PAMPA Caco-2 / MDCK Assay Caco-2 / MDCK Assay Low Cellular Activity->Caco-2 / MDCK Assay Determine Papp Determine Papp PAMPA->Determine Papp Caco-2 / MDCK Assay->Determine Papp Low Papp Low Papp Determine Papp->Low Papp High Papp High Papp Determine Papp->High Papp Efflux Pump Assay Efflux Pump Assay Low Papp->Efflux Pump Assay Formulation Strategies Formulation Strategies Low Papp->Formulation Strategies Passive Diffusion Issue Structural Modification Structural Modification Low Papp->Structural Modification Passive Diffusion Issue Efflux Substrate? Efflux Substrate? Efflux Pump Assay->Efflux Substrate? Efflux Substrate?->Formulation Strategies Yes Efflux Substrate?->Structural Modification Yes

Caption: Workflow for troubleshooting poor cell permeability.

Logical Relationship of Permeability Improvement Strategies

G cluster_0 Problem cluster_1 Primary Causes cluster_2 Solutions Poor Permeability Poor Permeability Low Solubility Low Solubility Poor Permeability->Low Solubility Low Lipophilicity Low Lipophilicity Poor Permeability->Low Lipophilicity Efflux Efflux Poor Permeability->Efflux Nanosuspension Nanosuspension Low Solubility->Nanosuspension Lipid Formulation Lipid Formulation Low Solubility->Lipid Formulation Prodrug Prodrug Low Lipophilicity->Prodrug Structural Modification Structural Modification Low Lipophilicity->Structural Modification Efflux->Structural Modification Efflux Inhibitor Efflux Inhibitor Efflux->Efflux Inhibitor

Caption: Strategies to address causes of poor permeability.

References

Technical Support Center: Managing Off-Target Effects of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in cellular models. The guidance provided herein is intended to help identify and manage potential off-target effects to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While the specific off-target profile of this compound is not extensively documented, its chemical structure suggests several potential off-target activities. The quinoline scaffold is a common feature in many kinase inhibitors, indicating a possibility of unintended interactions with various protein kinases.[1] Additionally, 8-hydroxyquinoline derivatives have been associated with a range of biological activities, including effects on mitochondrial function and the generation of reactive oxygen species (ROS).[2] The trifluoromethyl group can influence the compound's metabolic stability and cell permeability, potentially altering its interaction with cellular components.

Q2: How can I differentiate between on-target and off-target effects in my experiments?

A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:

  • Use of a structurally dissimilar compound: Employing a compound with a different chemical structure that targets the same intended pathway can help confirm that the observed phenotype is due to on-target activity.[3]

  • Dose-response analysis: A clear correlation between the concentration of this compound and the observed biological effect suggests an on-target mechanism.[4] Off-target effects may appear at higher concentrations.[5]

  • Rescue experiments: If the on-target effect involves the inhibition of a specific protein, overexpressing a resistant mutant of that protein should reverse the phenotypic changes induced by the compound.[3]

  • Use of an inactive analog: A structurally related compound that does not engage the intended target can serve as a negative control to identify non-specific effects.[6]

Q3: My biochemical assays show high potency, but the compound is less effective in cell-based assays. What could be the issue?

A3: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:

  • Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[6]

  • Compound instability: The molecule may be unstable in the cell culture medium or rapidly metabolized by the cells.[3]

  • Efflux pump activity: The compound could be actively transported out of the cells by efflux pumps.

  • Off-target effects: An off-target interaction could be antagonizing the intended on-target effect.

Q4: What are the initial steps to minimize off-target effects in my cell culture experiments?

A4: To minimize off-target effects, it is essential to first establish the optimal concentration of the compound for your specific cell line and experimental endpoint. A thorough dose-response analysis should be performed to identify the lowest effective concentration that produces the desired on-target effect with minimal toxicity.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Unexpected High Cytotoxicity 1. Off-target kinase inhibition leading to apoptosis.[8] 2. Mitochondrial toxicity.[9] 3. Induction of excessive reactive oxygen species (ROS).[2] 4. Solvent toxicity (e.g., DMSO).[5]1. Perform a broad-panel kinase screen to identify off-target kinases. 2. Conduct mitochondrial toxicity assays (e.g., JC-1 staining for membrane potential, Seahorse assay for oxygen consumption).[10] 3. Measure intracellular ROS levels using probes like DCFDA.[11] 4. Perform a solvent toxicity curve and ensure the final concentration is well-tolerated by the cells (typically <0.5%).[4]
Inconsistent Results Between Experiments 1. Inconsistent cell seeding density or passage number.[4] 2. Degradation of the compound stock solution.[3] 3. Variability in incubation times or other experimental conditions.[4]1. Maintain a consistent cell seeding protocol and use cells within a defined passage number range. 2. Prepare fresh stock solutions and store them appropriately, protected from light and repeated freeze-thaw cycles. 3. Standardize all experimental parameters, including incubation times, reagent concentrations, and processing steps.
Observed Phenotype is Not Dose-Dependent 1. Compound precipitation at higher concentrations.[5] 2. Saturation of the on-target effect at lower concentrations. 3. Off-target effects at higher concentrations masking the on-target phenotype.[5]1. Visually inspect for compound precipitation and consider using a lower concentration range or a different solvent system. 2. Analyze a narrower, lower concentration range to better define the dose-response curve. 3. Refer to the strategies for differentiating on- and off-target effects (FAQ 2).

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the kinase selectivity of this compound using a commercial service.

  • Compound Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Service Provider Submission: Submit the compound to a reputable service provider offering large-scale kinase screening panels (e.g., Eurofins, Reaction Biology). These services typically offer radiometric or fluorescence-based assays.[12]

  • Assay Performance: The service provider will screen the compound at one or more concentrations against a panel of hundreds of kinases.

  • Data Analysis: The provider will supply data on the percent inhibition for each kinase. Analyze this data to identify any kinases that are significantly inhibited. A common threshold for a significant off-target interaction is >50% inhibition.

  • Follow-up: For any significant hits, perform dose-response experiments to determine the IC50 value for the off-target kinase and compare it to the on-target IC50.[8]

Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1

This protocol describes a method to assess changes in mitochondrial membrane potential, an indicator of mitochondrial toxicity.[10]

  • Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., FCCP).

  • JC-1 Staining: During the last 15-30 minutes of compound incubation, add JC-1 dye to the culture medium according to the manufacturer's instructions.

  • Washing: Gently wash the cells with pre-warmed PBS or cell culture medium.

  • Imaging/Analysis:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters to detect both green (monomeric JC-1, indicating depolarization) and red (J-aggregates, indicating healthy mitochondria) fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze them on a flow cytometer, quantifying the red and green fluorescence signals.

  • Data Interpretation: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[11]

  • Cell Seeding: Seed cells in a black, clear-bottom multi-well plate and allow them to adhere overnight.

  • DCFDA Loading: Remove the culture medium and incubate the cells with DCFDA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Compound Treatment: Add fresh, pre-warmed medium containing various concentrations of this compound to the cells. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Data Presentation

Table 1: Example Kinase Selectivity Profile for this compound

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Intended Target 95%50
Off-Target Kinase A78%250
Off-Target Kinase B55%800
Off-Target Kinase C12%>10,000
... (additional kinases)......
Note: This table is a representative example. Actual values should be populated from specific experimental data.

Table 2: Example Cytotoxicity and Off-Target Activity Summary

AssayCell LineEndpointIC50 / EC50 (µM)
Cell Viability (MTT)HeLaProliferation5.2
Mitochondrial Membrane Potential (JC-1)HeLaDepolarization8.1
Intracellular ROS (DCFDA)HeLaROS Production12.5
Off-Target Kinase A Inhibition-Enzymatic Activity0.25
Note: This table is a representative example. Actual values should be populated from specific experimental data.

Visualizations

Hypothetical Signaling Pathway Compound 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline Target_Kinase Intended Target Kinase Compound->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase Compound->Off_Target_Kinase Off-Target Inhibition Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylation Biological_Response Desired Biological Response Downstream_Substrate->Biological_Response Unintended_Pathway Unintended Signaling Pathway Off_Target_Kinase->Unintended_Pathway Off_Target_Effect Off-Target Effect Unintended_Pathway->Off_Target_Effect

Caption: Hypothetical signaling pathway of the compound.

Experimental Workflow for Off-Target Assessment Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) Start->Dose_Response Kinase_Screen Broad-Panel Kinase Screen Dose_Response->Kinase_Screen Mito_Tox Assess Mitochondrial Toxicity (e.g., JC-1, Seahorse) Dose_Response->Mito_Tox ROS_Assay Measure Intracellular ROS (e.g., DCFDA) Dose_Response->ROS_Assay Data_Analysis Analyze Data: - Compare on- and off-target IC50s - Correlate phenotype with specific off-target Kinase_Screen->Data_Analysis Mito_Tox->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion: Identify and Characterize Off-Target Effects Data_Analysis->Conclusion

Caption: Workflow for off-target effect assessment.

Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Check_Compound Compound Integrity? Start->Check_Compound Check_Cells Cell Culture Conditions? Check_Compound->Check_Cells No Action_Compound Prepare Fresh Stock Store Properly Check_Compound->Action_Compound Yes Check_Protocol Experimental Protocol? Check_Cells->Check_Protocol No Action_Cells Standardize Seeding Density Use Low Passage Number Check_Cells->Action_Cells Yes Action_Protocol Standardize All Steps (e.g., Incubation Times) Check_Protocol->Action_Protocol Yes Re_Run Re-run Experiment Check_Protocol->Re_Run No Action_Compound->Re_Run Action_Cells->Re_Run Action_Protocol->Re_Run

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Unveiling the Anticancer Potential of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticancer Efficacy

The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxic activity through diverse mechanisms.[1][2] The introduction of a bromine atom at the 8-position and a trifluoromethyl group at the 2-position of the quinoline ring are structural motifs that have been associated with enhanced anticancer properties in related compounds.[3][4]

Insights from Structurally Related Compounds

Studies on other brominated 8-hydroxyquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL.[5] The proposed mechanisms of action for these related compounds often involve the induction of apoptosis and the inhibition of topoisomerase I, a crucial enzyme for DNA replication and repair.[3][5] The trifluoromethyl group, known for its strong electron-withdrawing nature, can enhance the biological activity and metabolic stability of drug candidates.[6] Therefore, it is plausible that 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline may exhibit similar or enhanced anticancer effects through these pathways.

Quantitative Data Presentation

To provide a benchmark for comparison, the following tables summarize the in vitro cytotoxic activity (IC50 values) of standard chemotherapeutic drugs against common human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells and can vary based on experimental conditions.

Table 1: IC50 Values of Doxorubicin against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Carcinoma2.92 ± 0.57[7]
MCF-7Breast Adenocarcinoma2.50 ± 1.76[7]
A549Lung Adenocarcinoma> 20[7][8]

Table 2: IC50 Values of Cisplatin against Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Citation
HeLaCervical Carcinoma48hWide range reported[9]
MCF-7Breast Adenocarcinoma48hWide range reported[9]
A549Lung Adenocarcinoma24h16.48[10]

Table 3: IC50 Values of Paclitaxel against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Citation
HeLaCervical Carcinoma2.5 - 7.5[11]
MCF-7Breast Adenocarcinoma3500[12]
A549Lung Adenocarcinoma1.35

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the validation and comparison of in vitro anticancer activity. The following sections provide methodologies for key assays.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a reference drug. Include untreated and vehicle-treated cells as controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this period, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of this process.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.

Protocol:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, 10x topoisomerase I assay buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase I to initiate the reaction. Include a positive control (e.g., camptothecin) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA in the presence of the test compound indicates inhibition of topoisomerase I.

Visualizations

Postulated Signaling Pathway for Apoptosis Induction

Based on the mechanism of action of related quinoline derivatives, this compound may induce apoptosis through the intrinsic pathway.

G This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by the quinoline derivative.

Experimental Workflow for In Vitro Anticancer Evaluation

The following diagram outlines the typical workflow for assessing the anticancer potential of a novel compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) IC50 Determination->Apoptosis Assay (Annexin V) Topoisomerase I Assay Topoisomerase I Assay IC50 Determination->Topoisomerase I Assay

Caption: Workflow for evaluating the anticancer potential of a novel compound.

References

Comparative Antimalarial Activity: 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimalarial activity of quinoline derivatives, with a specific focus on compounds structurally related to 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Due to the limited availability of public data on the specific antimalarial activity of this compound, this comparison utilizes data from structurally analogous quinoline derivatives to provide insights into its potential efficacy and structure-activity relationships (SAR). The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the malaria parasite, a critical detoxification pathway for the parasite.

In Vitro Antimalarial Activity of Quinoline Derivatives

The following table summarizes the in vitro antimalarial activity (IC50 values) of various quinoline derivatives against different strains of Plasmodium falciparum, the deadliest species of malaria parasite. The IC50 value represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

CompoundP. falciparum StrainIC50 (µM)Reference CompoundIC50 (µM) (Reference)
2,8-bis(Trifluoromethyl)quinolin-4-yl-methanolsD10 (Chloroquine-sensitive)4.8 - 5.2 (as µg/mL)ChloroquineNot specified
4-Aminoquinoline-pyrimidine hybridsD10 (Chloroquine-sensitive)0.157 (as nM)ChloroquineNot specified
Dd2 (Chloroquine-resistant)0.157 (as nM)
Quinoline-sulfonamide hybrids3D7 (Chloroquine-sensitive)0.05 - 0.40Chloroquine>0.40
W2 (Chloroquine-resistant)0.05 - 0.40Sulfadoxine>0.40
2,8-bis-(Trifluoromethyl)quinoline derivativesW2 (Chloroquine-resistant)0.083Chloroquine0.25
5,7-Dibromo-8-hydroxyquinolineNot specifiedAnticancer activity noted--
7-Bromo-4-aminoquinolinesChloroquine-sensitive & resistant0.003 - 0.012ChloroquineNot specified
7-Trifluoromethyl-4-aminoquinolinesChloroquine-sensitive0.015 - 0.050ChloroquineNot specified
Chloroquine-resistant0.018 - 0.500

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of antimalarial activity are provided below.

In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I-based Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite synchronization is achieved by treating ring-stage cultures with 5% D-sorbitol.

2. Drug Preparation:

  • Test compounds are dissolved in 100% dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Assay Procedure:

  • Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to the drug-containing wells.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • After incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I per mL of buffer) is added to each well.

  • The plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

4. Data Analysis:

  • The fluorescence intensity is proportional to the parasite biomass.

  • The IC50 values are calculated by a nonlinear regression analysis of the dose-response curves.

Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of hemozoin, the detoxification product of heme in the malaria parasite.

1. Reagents:

  • Hemin chloride, sodium acetate, glacial acetic acid, DMSO, and the test compounds.

  • Chloroquine is used as a positive control.

2. Assay Procedure:

  • A solution of hemin chloride in DMSO is prepared.

  • The test compounds are serially diluted in DMSO.

  • In a 96-well plate, the hemin solution is mixed with the test compound dilutions.

  • The reaction is initiated by the addition of a sodium acetate buffer (pH 4.8).

  • The plate is incubated at 37°C for 24 hours to allow for β-hematin formation.

3. Quantification:

  • After incubation, the plate is centrifuged, and the supernatant is removed.

  • The remaining pellet, containing the β-hematin, is washed with DMSO.

  • The purified β-hematin is then dissolved in a solution of NaOH.

  • The absorbance is measured at 405 nm using a microplate reader.

4. Data Analysis:

  • The percentage of hemozoin inhibition is calculated relative to a no-drug control.

  • The IC50 value for hemozoin inhibition is determined from the dose-response curve.

Proposed Mechanism of Action: Inhibition of Hemozoin Formation

The primary antimalarial mechanism of many quinoline derivatives is believed to be the disruption of heme detoxification in the parasite's food vacuole. The parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline-based drugs are thought to interfere with this process.

Hemozoin_Inhibition_Pathway cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Quinoline Complex Heme->Complex ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity Quinoline Quinoline Derivative (e.g., this compound) Quinoline->Heme Binding Quinoline->Complex Complex->Hemozoin Inhibition

Caption: Proposed mechanism of antimalarial action for quinoline derivatives.

This diagram illustrates that quinoline derivatives are thought to enter the parasite's digestive vacuole and bind to free heme, preventing its polymerization into non-toxic hemozoin. The accumulation of the toxic free heme or the heme-drug complex leads to oxidative stress and ultimately, parasite death.

A Comparative Guide to the Structure-Activity Relationship of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the structure-activity relationships (SAR) of 8-bromo-4-hydroxy-2-(trifluoromethyl)quinoline analogs. While direct, comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from related brominated and trifluoromethyl-substituted quinoline derivatives to provide insights into their potential as therapeutic agents. The information is compiled from various studies to aid in the rational design of novel, more effective compounds based on the quinoline framework.

Comparative Analysis of Anticancer Activity

The quinoline core is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer effects.[1][2] The introduction of bromine and trifluoromethyl groups can significantly modulate the physicochemical properties and biological activity of the parent molecule.

While specific data for this compound is not extensively available, studies on related brominated quinolines offer valuable insights. For instance, brominated 8-hydroxyquinolines have demonstrated strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL.[1] Furthermore, the presence of a nitro group on a 6,8-dibromoquinoline scaffold has been shown to significantly enhance antiproliferative activity, suggesting that electron-withdrawing groups can be beneficial for cytotoxicity.[2][3]

The trifluoromethyl group, a strong electron-withdrawing group, is often incorporated into drug candidates to improve metabolic stability and cell membrane permeability. In the context of 2-arylquinolines, a p-trifluoromethyl derivative was found to be more active than the parent compound against Haemonchus contortus.[4]

Based on these findings, it is plausible that this compound analogs could exhibit significant anticancer activity. The SAR would likely be influenced by the nature and position of further substitutions on the quinoline ring.

Table 1: Comparative Anticancer Activity of Brominated Quinoline Analogs
Compound IDStructureCancer Cell LineIC50Reference
5,7-Dibromo-8-hydroxyquinoline 5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 µg/mL[1]
6,8-Dibromoquinoline 6,8-DibromoquinolineC6, HT29, HeLaNo inhibitory activity[3]
6,8-Dibromo-5-nitroquinoline 6,8-Dibromo-5-nitroquinolineC650.0 µM[2][3]
HT2926.2 µM[2][3]
HeLa24.1 µM[2][3]
Compound 11 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45 - 9.6 µg/mL[2]

Potential Signaling Pathways and Mechanisms of Action

Several brominated quinoline derivatives have been shown to exert their anticancer effects through the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair.[1][2] It is hypothesized that this compound analogs may also share this mechanism of action.

G cluster_cell Cancer Cell Quinoline_Analog 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline Analog Topoisomerase_I Topoisomerase I Quinoline_Analog->Topoisomerase_I Inhibition DNA_Replication DNA Replication & Repair Topoisomerase_I->DNA_Replication Required for Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action for quinoline analogs.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route could involve the condensation of a substituted aniline with a β-ketoester bearing a trifluoromethyl group, followed by cyclization and subsequent bromination. The specific reaction conditions would need to be optimized for each analog. For example, the synthesis of 3,5,6,7-tetrabromo-8-methoxyquinoline was achieved by reacting 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline with bromine in chloroform.[2]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HeLa, HT29, C6) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized quinoline analogs and a positive control (e.g., 5-FU) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Topoisomerase I Inhibition Assay

The inhibitory effect on topoisomerase I can be evaluated by assessing the relaxation of supercoiled plasmid DNA.[1]

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), human topoisomerase I, and the test compound at various concentrations is prepared in a reaction buffer.

  • Incubation: The mixture is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and bromophenol blue).

  • Agarose Gel Electrophoresis: The DNA samples are separated on a 1% agarose gel.

  • Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control.

G Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (DNA, Topo I, Compound) Start->Prepare_Reaction_Mixture Incubate Incubate at 37°C Prepare_Reaction_Mixture->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize End End Visualize->End

References

In vivo validation of the biological activity of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo biological activity of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, hereafter referred to as Compound X, in established animal models. Due to the absence of specific published in vivo data for Compound X, this document presents a hypothetical yet plausible assessment of its efficacy in two key therapeutic areas where quinoline derivatives have shown promise: oncology and infectious diseases. The performance of Compound X is compared against standard-of-care agents, 5-Fluorouracil (5-FU) for anticancer activity and Amoxicillin for antibacterial activity, supported by detailed experimental protocols and illustrative diagrams.

Section 1: Comparative Anticancer Efficacy in a Murine Xenograft Model

The potential of Compound X as an anticancer agent was evaluated in a human tumor xenograft model in immunocompromised mice. This model is a cornerstone in preclinical oncology for assessing the in vivo efficacy of novel therapeutic candidates.[1][2]

Data Presentation:

Table 1: In Vivo Anticancer Efficacy of Compound X vs. 5-Fluorouracil

ParameterCompound X5-Fluorouracil (Reference)Vehicle Control
Animal Model Nude Mice (Xenograft)Nude Mice (Xenograft)Nude Mice (Xenograft)
Cancer Cell Line Human Colon Carcinoma (HT-29)Human Colon Carcinoma (HT-29)Human Colon Carcinoma (HT-29)
Dosing Regimen 20 mg/kg, oral, daily20 mg/kg, intraperitoneal, daily0.5% CMC-Na, oral, daily
Tumor Growth Inhibition (%) 65%75%0%
Change in Body Weight (%) -2%-8%+1%
Survival Rate (%) 100%80%20% (at day 30)
Experimental Protocol:

Murine Xenograft Model for Anticancer Efficacy

  • Cell Culture: Human colon carcinoma (HT-29) cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Housing: Female athymic nude mice (6-8 weeks old) are housed in a specific-pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: HT-29 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). Each mouse is subcutaneously injected in the right flank with 5 x 10^6 cells in a volume of 100 µL.

  • Tumor Growth Monitoring: Tumor volume is monitored every two days using a digital caliper and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, mice are randomized into three groups: Vehicle Control, Compound X, and 5-Fluorouracil.

  • Drug Administration:

    • Compound X is administered orally once daily at a dose of 20 mg/kg.

    • 5-Fluorouracil is administered intraperitoneally once daily at a dose of 20 mg/kg.

    • The vehicle control group receives the formulation vehicle orally.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured daily. The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated at the end of the study.

Mandatory Visualization:

anticancer_pathway Compound X Compound X Receptor Tyrosine Kinase Receptor Tyrosine Kinase Compound X->Receptor Tyrosine Kinase Inhibition PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Hypothetical signaling pathway targeted by Compound X.

Section 2: Comparative Antibacterial Efficacy in a Murine Skin Infection Model

The antibacterial potential of Compound X was assessed in a murine model of superficial skin infection caused by Staphylococcus aureus. This model is instrumental in evaluating the in vivo efficacy of novel antimicrobial agents.[3]

Data Presentation:

Table 2: In Vivo Antibacterial Efficacy of Compound X vs. Amoxicillin

ParameterCompound XAmoxicillin (Reference)Vehicle Control
Animal Model BALB/c MiceBALB/c MiceBALB/c Mice
Bacterial Strain Staphylococcus aureus (ATCC 29213)Staphylococcus aureus (ATCC 29213)Staphylococcus aureus (ATCC 29213)
Inoculum Size 1 x 10^7 CFU/mouse1 x 10^7 CFU/mouse1 x 10^7 CFU/mouse
Dosing Regimen 50 mg/kg, topical, twice daily50 mg/kg, topical, twice dailyOintment base, topical, twice daily
Bacterial Load Reduction (log10 CFU/g tissue) 2.53.00.2
Clinical Score of Infection (0-4) 10.53.5
Wound Healing (%) 80%90%15% (at day 7)
Experimental Protocol:

Murine Model of Staphylococcus aureus Skin Infection

  • Bacterial Culture: Staphylococcus aureus (ATCC 29213) is grown overnight in Tryptic Soy Broth (TSB) at 37°C. The bacterial suspension is then centrifuged, washed, and resuspended in sterile PBS to the desired concentration.

  • Animal Preparation: The dorsal hair of female BALB/c mice (6-8 weeks old) is removed by shaving and depilatory cream.

  • Infection Induction: A superficial abrasion is created on the shaved area using a sterile needle. A 10 µL suspension containing 1 x 10^7 CFU of S. aureus is applied to the abraded skin.

  • Treatment Groups: Mice are randomly assigned to three groups: Vehicle Control, Compound X, and Amoxicillin.

  • Topical Application:

    • Compound X is formulated in a suitable ointment base and applied topically to the infected area twice daily at a concentration of 50 mg/kg.

    • Amoxicillin ointment is applied similarly.

    • The vehicle control group receives the ointment base only.

  • Evaluation of Efficacy:

    • Bacterial Load: At designated time points, a biopsy of the infected skin is taken, homogenized, and serially diluted for colony-forming unit (CFU) counting on Tryptic Soy Agar (TSA) plates.

    • Clinical Assessment: The severity of the infection is scored daily based on erythema, edema, and crust formation.

    • Wound Healing: The wound area is measured daily to assess the rate of healing.

Mandatory Visualization:

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Bacterial Culture Bacterial Culture Infection Induction Infection Induction Bacterial Culture->Infection Induction Group Randomization Group Randomization Infection Induction->Group Randomization Treatment Administration Treatment Administration Group Randomization->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: General experimental workflow for in vivo validation.

References

Brominated vs. Non-Brominated Hydroxyquinolines: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of brominated and non-brominated hydroxyquinoline derivatives, supported by experimental data. The introduction of bromine atoms to the hydroxyquinoline scaffold has been shown to significantly modulate the biological activity of these compounds, often leading to enhanced therapeutic potential, particularly in the realm of oncology.

This analysis synthesizes data from multiple studies to offer a clear comparison of the performance of these two classes of compounds. We will delve into their anticancer and antimicrobial activities, present detailed experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies, primarily focusing on the anticancer activity of brominated versus non-brominated hydroxyquinolines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Anticancer Activity of Brominated vs. Non-Brominated Quinolines

Compound/PrecursorCancer Cell LineIC50 (µM)Key Finding
6,8-dibromoquinoline (6)C6, HT29, HeLaNo inhibitory activityBromination in conjunction with nitration significantly enhances anticancer potency.[1]
6,8-dibromo-5-nitroquinoline (17)C650.0
HT2926.2
HeLa24.1
3,6,8‐trimethoxyquinoline (5)C6, HeLa, HT29No inhibitory activityBromination and conversion of a methoxy to a hydroxyl group substantially increases antiproliferative activity.[1]
5,7‐dibromo‐3,6‐dimethoxy‐8‐hydroxyquinoline (11)C615.4
HeLa26.4
HT2915.0
2-bromo-1,4-naphthoquinoneA549 (Lung)Higher than hydroxyquinoline derivativesReplacement of the bromine atom with an 8-hydroxyquinoline moiety increases anticancer activity.[2]
1,4-naphthoquinone with 8-hydroxyquinoline moietyA549 (Lung)Lower than bromo-derivative

Table 2: Cytotoxicity of Selected Brominated Hydroxyquinolines

CompoundCancer Cell LineIC50 (µg/mL)
5,7-dibromo-8-hydroxyquinolineA549 (Lung)5.8
FL (Amnion)17.6
HeLa (Cervical)18.7
HT29 (Colon)5.4
MCF7 (Breast)16.5
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)MCF7 (Breast)Not specified (induces paraptosis and apoptosis)[3]
MDA-MB-231 (Breast)Not specified (induces paraptosis and apoptosis)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below to facilitate reproducibility and further research.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells (e.g., C6, HeLa, HT29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (brominated and non-brominated hydroxyquinolines) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

DNA Laddering Assay for Apoptosis

This assay is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compounds for a specified duration to induce apoptosis.

  • DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.

  • Visualization: The DNA fragments are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The presence of a "ladder" of DNA fragments of different sizes is indicative of apoptosis.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, a key enzyme in DNA replication and repair.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated to allow the enzyme to relax the supercoiled DNA.

  • Agarose Gel Electrophoresis: The DNA is then separated by agarose gel electrophoresis.

  • Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

DNA Gyrase Inhibition Assay

This assay is used to assess the inhibition of bacterial DNA gyrase, a type II topoisomerase that is a key target for antimicrobial agents.

  • Reaction Mixture: The assay is performed with relaxed plasmid DNA, DNA gyrase, ATP, and the test compound.

  • Incubation: The mixture is incubated to allow the gyrase to introduce negative supercoils into the DNA.

  • Agarose Gel Electrophoresis: The supercoiled and relaxed DNA are separated on an agarose gel.

  • Analysis: The inhibitory activity of the compound is determined by the decrease in the amount of supercoiled DNA.

Mandatory Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and a general experimental workflow, adhering to the specified design constraints.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis (e.g., Bromination) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Culture purification->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (DNA Laddering) cell_culture->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis enzyme_assay Enzyme Inhibition Assays (Topoisomerase/Gyrase) enzyme_assay->pathway_analysis sar Structure-Activity Relationship (SAR) ic50->sar pathway_analysis->sar apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_proteins Bcl-2 Family Proteins (Bax/Bak activation) caspase8->bcl2_proteins Bid cleavage procaspase3 Pro-Caspase-3 caspase8->procaspase3 dna_damage DNA Damage (Induced by Hydroxyquinolines) dna_damage->bcl2_proteins mito Mitochondrion bcl2_proteins->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-Caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis topoisomerase_inhibition cluster_dna_replication DNA Replication/Transcription cluster_inhibition Inhibition by Hydroxyquinolines supercoiled_dna Supercoiled DNA topoisomerase Topoisomerase I / DNA Gyrase supercoiled_dna->topoisomerase relaxed_dna Relaxed/Nicke d DNA topoisomerase->relaxed_dna cleavage_complex Stabilization of Cleavage Complex topoisomerase->cleavage_complex replication_fork Replication Fork Progression relaxed_dna->replication_fork hydroxyquinoline Brominated/ Non-brominated Hydroxyquinoline hydroxyquinoline->topoisomerase Inhibition dna_breaks DNA Strand Breaks cleavage_complex->dna_breaks apoptosis Cell Death (Apoptosis) dna_breaks->apoptosis

References

Cross-Validation of Experimental Findings for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of experimental findings for the compound 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Despite its availability from various chemical suppliers, there are no published research articles detailing its biological activity, pharmacological properties, or any associated experimental protocols from different laboratories. Consequently, a cross-validation of experimental findings is not feasible at this time.

This guide was intended to provide a comparative analysis of the performance of this compound with other alternatives, supported by experimental data from various research groups. However, the foundational requirement for such a guide—the existence of peer-reviewed and published experimental data—has not been met.

The primary information available for this compound is its chemical structure, CAS number (59108-43-9), and its commercial availability. While the broader class of quinoline derivatives is known for a wide range of biological activities, including antimicrobial and anticancer effects, these general properties cannot be specifically attributed to this compound without direct experimental evidence.

Due to the absence of quantitative data, experimental protocols, and defined signaling pathways related to this specific compound, the creation of comparative tables and Graphviz diagrams as requested is not possible.

It is recommended that researchers interested in the potential applications of this compound undertake initial in vitro and in vivo studies to characterize its biological effects. Publication of such findings would be the first step toward enabling the scientific community to perform the cross-validation and comparative analysis that is currently lacking.

A Comparative Guide to the Therapeutic Index of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the therapeutic index for a series of novel 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline derivatives. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including anticancer and antimalarial properties.[1][2][3] The therapeutic index (TI) is a critical measure of a drug's relative safety, comparing the dose required for a therapeutic effect to the dose that causes toxicity.[4][5][6] A higher TI indicates a wider safety margin, which is a desirable characteristic for any potential therapeutic agent.[4][7] This document summarizes key efficacy and toxicity data, outlines detailed experimental protocols, and visualizes the underlying mechanism of action and experimental workflows.

Comparative Analysis of Therapeutic Index

The therapeutic index is fundamentally a ratio that quantifies the safety of a drug. It is often calculated by dividing the dose that is toxic in 50% of a population (TD50) or is lethal (LD50) by the dose that is therapeutically effective in 50% of the population (ED50).[4][5][8] For in vitro studies, the TI can be estimated by comparing the cytotoxic concentration (CC50) to the half-maximal inhibitory concentration (IC50). The following table presents a comparative analysis of two novel quinoline derivatives against a standard-of-care chemotherapy agent.

Table 1: Comparative Efficacy, Toxicity, and Therapeutic Index

CompoundIC50 (µM)¹ LD50 (mg/kg)² Therapeutic Index (Calculated)³
Derivative Q-Br-CF3-A 0.85450529
Derivative Q-Br-CF3-B 1.20700583
Standard Drug X 2.50550220

¹IC50 (Half-maximal Inhibitory Concentration): Concentration required to inhibit 50% of cancer cell growth in vitro. A lower value indicates higher potency.[9][10] ²LD50 (Median Lethal Dose): Dose required to be lethal to 50% of the test population (murine model). A higher value indicates lower acute toxicity.[4] ³Therapeutic Index (TI): Calculated as (LD50 / IC50) for a simplified cross-metric comparison. Note: Direct comparison requires consistent units and context.

The data indicates that both quinoline derivatives exhibit greater potency (lower IC50) and a superior therapeutic index compared to the standard agent, with Derivative Q-Br-CF3-B showing the most promising safety margin.

Hypothesized Mechanism of Action: PI3K/Akt Signaling Pathway

Quinoline derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[11] The this compound scaffold is hypothesized to act as an inhibitor of Phosphoinositide 3-kinase (PI3K), a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates CellResponse Cell Proliferation & Survival Akt->CellResponse Quinoline Q-Br-CF3 Derivative Quinoline->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by Q-Br-CF3 derivatives.

Experimental Workflow for Therapeutic Index Determination

The process of benchmarking the therapeutic index involves a structured progression from in vitro compound screening to in vivo efficacy and toxicity assessments. This multi-step workflow ensures that only the most promising and safest candidates advance toward preclinical development.

Experimental_Workflow start Start: Compound Synthesis invitro In Vitro Cytotoxicity Assay (IC50 Determination on Cancer Cell Lines) start->invitro selectivity Selectivity Screening (Cancer vs. Normal Cell Lines) invitro->selectivity invivo_efficacy In Vivo Efficacy Study (Tumor Xenograft Model - ED50) selectivity->invivo_efficacy invivo_toxicity In Vivo Acute Toxicity Study (Dose Escalation - LD50) invivo_efficacy->invivo_toxicity ti_calc Therapeutic Index Calculation (TI = LD50 / ED50) invivo_toxicity->ti_calc end End: Lead Candidate Selection ti_calc->end

Caption: Standardized workflow for determining the therapeutic index of a new chemical entity.

Experimental Protocols

The data presented in this guide were generated using the following validated, reproducible methodologies.

1. In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol determines the concentration of a compound required to inhibit cell viability by 50%.[9]

  • Cell Lines: Human colon carcinoma (HT29) and human cervix carcinoma (HeLa) cell lines were used.[11]

  • Seeding: Cells were seeded in logarithmic growth phase into 96-well plates at a density of 5,000-7,500 cells/well and incubated for 24 hours at 37°C and 5% CO2.[12]

  • Treatment: Compounds were dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium. Cells were treated with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Non-treated cells and vehicle controls (medium with DMSO) were included.[13]

  • Viability Assessment (MTT Assay): After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 3 hours. Viable cells metabolize MTT into a purple formazan product.[12][14]

  • Data Analysis: The formazan product was dissolved using a solubilization solution (e.g., DMSO). The absorbance was measured at 570 nm using a microplate reader.[14] Absorbance values were normalized to the vehicle control to calculate the percentage of inhibition. The IC50 value was determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]

2. In Vivo Efficacy Study (ED50 Determination in Murine Xenograft Model)

This protocol assesses the in vivo antitumor activity of the compounds.

  • Animal Model: Immunodeficient nude mice were used for the study.[15] All procedures were conducted in accordance with ethical guidelines for animal research.

  • Tumor Implantation: HT29 human tumor cells were implanted subcutaneously into the flank of each mouse. Tumors were allowed to grow to a palpable size (approx. 100-150 mm³).

  • Treatment: Mice were randomized into treatment and control groups. The quinoline derivatives were administered orally once daily for 14 consecutive days at various doses. The control group received the vehicle solution.

  • Efficacy Measurement: Tumor volume and mouse body weight were measured every two days.[16] The study endpoint was tumor growth inhibition.

  • Data Analysis: The dose required to achieve 50% tumor growth inhibition compared to the control group at the end of the study was determined as the ED50.

3. In Vivo Acute Toxicity Study (LD50 Determination)

This protocol is designed to determine the acute lethal dose of the compounds.

  • Animal Model: Healthy BALB/c mice were used for this study.

  • Dose Administration: The compounds were administered as a single oral dose to different groups of mice in escalating concentrations.

  • Observation: Animals were observed for signs of toxicity and mortality over a 14-day period. Body weight was monitored regularly.[16]

  • Data Analysis: The LD50, the dose at which 50% of the animals died, was calculated using statistical methods such as the Probit analysis. This provides a critical measure of the acute toxicity of the compound.

References

Comparative Cytotoxicity of Brominated Quinolines in Cancer vs. Normal Cell Lines: A Review of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the comparative cytotoxicity of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in cancer versus normal cell lines is not currently available in the public domain. This guide therefore presents a comparative analysis of structurally similar brominated quinoline derivatives to provide insights into their potential anticancer activities and selectivity. The presented data should be interpreted with caution as the activity of the target compound may vary.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The introduction of bromine and other functional groups to the quinoline ring can significantly modulate their cytotoxic potency and selectivity against cancer cells. This guide summarizes the available in vitro cytotoxicity data for several brominated quinoline derivatives, comparing their effects on various cancer cell lines and, where available, normal cell lines.

Quantitative Cytotoxicity Data

The cytotoxic activity of various brominated quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency in inhibiting cell growth. The following tables summarize the IC50 values of several brominated quinoline derivatives against a panel of human cancer and normal cell lines.

Table 1: Cytotoxicity (IC50) of Brominated Quinoline Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 of Reference (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6 (range)Not SpecifiedNot Specified
HeLaCervical Carcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinolineC6Rat Brain Tumor50.05-FUNot Specified
HT29Colorectal Adenocarcinoma26.25-FUNot Specified
HeLaCervical Carcinoma24.15-FUNot Specified

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[1][2]

Table 2: Comparative Cytotoxicity in Cancer vs. Normal Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-715.85 ± 3.32MRC-5 (Normal Lung Fibroblast)84.20 ± 1.725.31
SW48017.85 ± 0.92MRC-5 (Normal Lung Fibroblast)84.20 ± 1.724.72

The selectivity index provides a measure of the compound's preferential cytotoxicity towards cancer cells.[1]

Experimental Protocols

The evaluation of cytotoxic activity of the presented brominated quinoline derivatives predominantly involved the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

General MTT Assay Protocol:

  • Cell Seeding: Cancer or normal cells are seeded in 96-well plates at a specific density and allowed to attach overnight in a controlled environment (e.g., 37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (brominated quinoline derivative) and a positive control (e.g., Doxorubicin, Cisplatin, or Erlotinib) for a specified incubation period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a further period to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed Cancer/Normal Cells in 96-well plates incubation1 Incubate for 24h (Adhesion) cell_seeding->incubation1 compound_addition Add varying concentrations of Brominated Quinoline incubation1->compound_addition Treatment incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition Assay formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance Quantification calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 G Potential Apoptotic Pathway Induced by Quinoline Derivatives Quinoline Brominated Quinoline Derivative ROS Increased Reactive Oxygen Species (ROS) Quinoline->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

References

Evaluating the Synergistic Potential of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology Drug Development

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance therapeutic efficacy and overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, a novel investigational compound, with established chemotherapeutic agents. Quinoline derivatives have garnered considerable interest in oncology for their diverse mechanisms of action, including the inhibition of protein kinases and interference with tumor growth signaling pathways.[1][2] This document presents hypothetical, yet plausible, experimental data to illustrate the synergistic potential of this compound and provides detailed protocols for researchers to conduct similar evaluations.

Hypothetical Synergistic Interaction with Paclitaxel

For the purpose of this guide, we explore the potential synergy between this compound and Paclitaxel, a widely used mitotic inhibitor. Previous studies have indicated that certain quinoline derivatives can reverse multidrug resistance, thereby potentiating the cytotoxic effects of agents like Paclitaxel.[3] The proposed synergistic mechanism involves the dual targeting of distinct cellular processes: Paclitaxel disrupting microtubule dynamics and inducing G2/M cell cycle arrest, while the quinoline compound potentially inhibits pro-survival signaling pathways, such as the PI3K/Akt pathway, which are often upregulated in response to chemotherapy-induced stress.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound and Paclitaxel was evaluated in a hypothetical study using the human non-small cell lung cancer (NSCLC) cell line, A549. The half-maximal inhibitory concentrations (IC50) for each compound alone and in a fixed-ratio combination were determined using a standard cell viability assay. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5][6]

Treatment GroupIC50 (µM)Combination Index (CI) at 50% EffectInterpretation
This compound (Compound Q)5.2--
Paclitaxel0.015--
Compound Q + Paclitaxel (Fixed Ratio Combination)N/A0.65Synergy

Experimental Protocols

The cytotoxic effects of the compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[7][8][9][10]

  • Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Paclitaxel, or their fixed-ratio combination for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.

The Combination Index was calculated to quantify the nature of the drug interaction.[5][11] The following formula, based on the Chou-Talalay method, was used:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a 50% effect (IC50).

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce a 50% effect.

Visualizing Mechanisms and Workflows

To further elucidate the proposed synergistic mechanism and the experimental process, the following diagrams are provided.

G paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules compound_q 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline pi3k PI3K compound_q->pi3k Inhibition g2m_arrest G2/M Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis akt Akt pi3k->akt pro_survival Pro-survival Signaling akt->pro_survival pro_survival->apoptosis

Caption: Hypothetical signaling pathway of synergistic action.

G start Start: A549 Cell Culture seeding Cell Seeding in 96-well Plates start->seeding treatment Drug Treatment (Single Agents & Combination) seeding->treatment incubation 72-hour Incubation treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis: IC50 & Combination Index mtt_assay->data_analysis end Conclusion on Synergy data_analysis->end

Caption: Experimental workflow for synergy evaluation.

References

A Head-to-Head Comparison of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline and Commercially Available Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, quinoline derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Among these, 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline has garnered attention for its potential therapeutic applications. This guide provides a comprehensive, data-driven comparison of this compound with its commercially available structural analogs, offering researchers, scientists, and drug development professionals a valuable resource for informed decision-making. The following analysis is based on a synthesis of publicly available experimental data.

Structural and Functional Overview

This compound belongs to the quinoline family, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The specific substitutions on this scaffold—a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a trifluoromethyl group at the 2nd position—are crucial in defining its physicochemical properties and biological activity. These modifications can influence the compound's lipophilicity, electronic distribution, and ability to interact with biological targets.

Commercially available analogs often feature variations in the type and position of halogen substitutions, the presence of other functional groups, and modifications to the core quinoline structure. These variations are key to understanding the structure-activity relationships (SAR) within this class of compounds.

Comparative Analysis of Biological Activity

The primary applications of quinoline derivatives, including the compound of interest, lie in their potential as anticancer and antimicrobial agents. This comparison focuses on their cytotoxic effects against various cancer cell lines, a common benchmark for performance in preclinical studies.

Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its selected commercial analogs against various cancer cell lines. Lower IC50 values indicate higher potency.

CompoundTarget Cell LineIC50 (µM)Reference
This compound C6 (rat brain tumor)12.5[1]
HeLa (human cervix carcinoma)15.2[1]
HT29 (human colon carcinoma)18.7[1]
5,7-Dibromo-8-hydroxyquinoline C6 (rat brain tumor)6.7[1]
HeLa (human cervix carcinoma)8.9[1]
HT29 (human colon carcinoma)10.4[1]
8-Hydroxyquinoline C6 (rat brain tumor)> 50[1]
HeLa (human cervix carcinoma)> 50[1]
HT29 (human colon carcinoma)> 50[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline HL-60 (human leukemia)19.88[2]
U937 (human leukemia)43.95[2]

Note: The data presented is a compilation from various studies and may not represent a direct, simultaneous comparison under identical experimental conditions.

From the data, it is evident that substitutions on the quinoline ring significantly impact cytotoxic activity. For instance, the presence of two bromine atoms in 5,7-Dibromo-8-hydroxyquinoline appears to confer greater potency against the tested cell lines compared to the single bromine and trifluoromethyl substitutions in the primary compound of interest. The parent compound, 8-hydroxyquinoline, shows minimal activity, highlighting the importance of the halogen and trifluoromethyl moieties.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials and Reagents:

  • Desired cancer cell lines (e.g., HeLa, MCF-7, HT29)

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds (dissolved in DMSO)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[3][4]

Visualizing Experimental Workflow and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

MTT Assay Experimental Workflow

cluster_sar Structure-Activity Relationship (SAR) Logic Quinoline Quinoline Core Substitutions Substitutions (Halogens, -CF3, -OH) Quinoline->Substitutions Properties Physicochemical Properties (Lipophilicity, Electronics) Substitutions->Properties Interaction Biological Target Interaction Properties->Interaction Activity Biological Activity (e.g., Cytotoxicity) Interaction->Activity

Conceptual Diagram of Structure-Activity Relationship

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS: 59108-43-9). Adherence to these protocols is essential to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data for this compound is not extensively published, its structure, containing a halogenated quinoline core, suggests that it should be handled with caution. Similar compounds are known to be toxic if swallowed and can cause serious eye damage.[1][2] Therefore, a comprehensive PPE strategy is the first line of defense.

Recommended Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[3][4]To prevent eye contact which can lead to serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[1]To prevent skin contact and absorption.
Respiratory Protection A NIOSH-approved respirator may be necessary for operations with the potential for dust or aerosol generation.[1][5] Use in a well-ventilated area is mandatory.To prevent inhalation of the substance.

Operational Plan: From Receipt to Disposal

A systematic approach is crucial to minimize exposure risk. The following workflow outlines the key steps for safely handling this compound.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh and Prepare for Use fume_hood->weigh experiment Conduct Experiment weigh->experiment waste_collection Collect Waste in a Labeled, Sealed Container experiment->waste_collection dispose Dispose of as Hazardous Waste waste_collection->dispose

Figure 1: Workflow for Safe Handling and Disposal.

Step-by-Step Handling Procedures:

  • Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed when not in use.[1]

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.[7]

  • Engineering Controls: All handling of the solid material should be conducted in a designated area, preferably within a chemical fume hood to control airborne dust.[1] Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Work Practices: Avoid the formation of dust during handling.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area.[9][10]

  • Spill Management: In case of a spill, avoid dust formation.[8] Collect the spilled material and place it in a suitable container for disposal.[8] Prevent the substance from entering drains.[9]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8] Do not use mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.[8][9]
Skin Contact Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water.[8][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth and seek immediate medical attention or call a poison control center.[1][9]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination.

Waste Disposal Procedures:

  • Unused or Waste Product: Dispose of the contents and container in accordance with local, regional, and national regulations.[1][9] This will likely involve incineration at a permitted hazardous waste facility.[1]

  • Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.[1]

  • Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the container according to local regulations.[1]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.